molecular formula C15H26O B1630694 enantio-7(11)-Eudesmen-4-ol

enantio-7(11)-Eudesmen-4-ol

Número de catálogo: B1630694
Peso molecular: 222.37 g/mol
Clave InChI: STRABSCAWZINIF-KKUMJFAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

enantio-7(11)-Eudesmen-4-ol has been reported in Laggera pterodonta and Laggera crispata with data available.

Propiedades

IUPAC Name

(1S,4aS,8aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRABSCAWZINIF-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eudesm-7(11)-en-4-ol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesm-7(11)-en-4-ol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the known natural sources of Eudesm-7(11)-en-4-ol, detailed methodologies for its isolation and purification, and a summary of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this class of compounds.

Natural Sources of Eudesm-7(11)-en-4-ol

Eudesm-7(11)-en-4-ol has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Table 1 provides a summary of notable natural sources and the reported abundance of Eudesm-7(11)-en-4-ol.

Plant SpeciesFamilyPlant PartPercentage of Eudesm-7(11)-en-4-ol in Essential OilReference
Asarum splendensAristolochiaceaeNot Specified14.21%[1]
Asarum geophilumAristolochiaceaeNot Specified13.41%[1]
Dipterocarpus cornutusDipterocarpaceaeFlowersNot Specified[2]
Cymbopogon schoenanthusPoaceaeNot SpecifiedData Available[3]
Chrysanthemum indicumAsteraceaeNot SpecifiedData Available[3]

Isolation and Purification Protocols

The isolation of Eudesm-7(11)-en-4-ol from its natural sources typically involves the extraction of the essential oil followed by chromatographic separation. A general workflow for this process is outlined below.

Extraction of Essential Oil

Method: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The fresh or dried plant material is macerated and placed in a round-bottom flask with a sufficient amount of distilled water.

    • The mixture is heated to boiling. The steam and the volatile components of the plant material, including Eudesm-7(11)-en-4-ol, will vaporize.

    • The vapor mixture is then passed through a condenser, where it cools and condenses back into a liquid.

    • The essential oil, being immiscible with water, will separate and can be collected.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Chromatographic Separation

Method: Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual components from a mixture, such as an essential oil.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the adsorbent.

  • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the initial, non-polar eluent.

    • The essential oil, dissolved in a minimal amount of the initial eluent, is carefully loaded onto the top of the silica gel column.

    • The eluent is allowed to flow through the column, and the different components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase.

    • Fractions of the eluate are collected sequentially.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

    • Fractions containing pure Eudesm-7(11)-en-4-ol are combined and the solvent is removed under reduced pressure to yield the purified compound.

Spectroscopic Characterization

The structure and purity of the isolated Eudesm-7(11)-en-4-ol can be confirmed using various spectroscopic techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Potential Signaling Pathways

While research specifically on Eudesm-7(11)-en-4-ol is limited, eudesmane-type sesquiterpenoids as a class have been reported to possess a range of biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Eudesmane (B1671778) sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) Inflammatory_mediators Inflammatory Mediators Pro_inflammatory_genes->Inflammatory_mediators Expression of Eudesmane Eudesmane Sesquiterpenoid Eudesmane->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of eudesmane sesquiterpenoids via inhibition of the NF-κB pathway.

In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Eudesmane sesquiterpenoids are thought to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the production of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of eudesmane sesquiterpenoids are often attributed to their ability to disrupt the integrity of microbial cell membranes.

dot

antimicrobial_mechanism Eudesmane Eudesmane Sesquiterpenoid Cell_Membrane Cell Membrane Eudesmane->Cell_Membrane Interacts with Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for eudesmane sesquiterpenoids.

The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the bacterial cell membrane. This interaction can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.

Experimental Workflows

dot

isolation_workflow Plant_Material Plant Material Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis Fractionation->TLC_Analysis Pure_Fractions Combined Pure Fractions TLC_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Isolated_Compound Isolated Eudesm-7(11)-en-4-ol Solvent_Evaporation->Isolated_Compound Spectroscopic_Analysis Spectroscopic Analysis (GC-MS, NMR, IR) Isolated_Compound->Spectroscopic_Analysis Structural_Confirmation Structural Confirmation Spectroscopic_Analysis->Structural_Confirmation

Caption: General experimental workflow for the isolation and identification of Eudesm-7(11)-en-4-ol.

Conclusion

Eudesm-7(11)-en-4-ol represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. Further research into the specific mechanisms of action of Eudesm-7(11)-en-4-ol is warranted to fully elucidate its pharmacological potential and to pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eudesmane (B1671778) sesquiterpenoids represent a large and structurally diverse class of natural products with a characteristic bicyclic carbon skeleton.[1] Found predominantly in plants, particularly the Asteraceae family, and also in some fungi and marine organisms, these compounds exhibit a wide array of significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their therapeutic potential has made their biosynthesis a subject of intense research. This guide provides a comprehensive overview of the eudesmane biosynthetic pathway, detailing the enzymatic processes, key intermediates, and subsequent chemical modifications that generate their vast structural diversity. It includes quantitative data on relevant enzymatic reactions, detailed experimental protocols for pathway elucidation, and visual diagrams to clarify complex processes.

The Core Biosynthetic Pathway

The biosynthesis of all terpenes, including eudesmanes, occurs in a "two-phase" process.[3] The first phase involves the construction of the fundamental carbon skeleton by terpene synthases (TPSs), while the second phase introduces functional groups through the action of modifying enzymes, most notably cytochrome P450 monooxygenases (CYP450s).[3][4][5]

Phase 1: The Cyclase Phase - From Farnesyl Pyrophosphate to the Eudesmane Cation

The journey to the eudesmane scaffold begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[6][7] The key steps are as follows:

  • Initiation: The process is initiated by a class I terpene synthase, which binds FPP and catalyzes the ionization of the pyrophosphate group, generating a farnesyl carbocation.[8][9] This reaction is dependent on the presence of divalent metal ion cofactors, typically Mg²⁺ or Mn²⁺, which help to stabilize the departing diphosphate (B83284) anion.[9][10]

  • Isomerization and Cyclization: The farnesyl cation undergoes an isomerization to the (Z,E)-nerolidyl diphosphate (NPP) intermediate, which then cyclizes. The initial 1,10-cyclization of the farnesyl cation leads to the formation of a 10-membered ring intermediate, the germacradienyl cation.[8][11]

  • Protonation and Second Cyclization: A subsequent proton-initiated cyclization of the germacrene A intermediate leads to the formation of the bicyclic eudesmane carbocation.[8][9] This cation serves as a crucial branching point, from which various eudesmane skeletons can be derived through rearrangements, hydride shifts, and termination steps.[9]

  • Termination: The reaction is terminated by either a deprotonation reaction to yield a stable olefin, such as β-eudesmene, or by the quenching of the carbocation with a water molecule to produce an alcohol, such as β-eudesmol.[10][11]

Eudesmane_Biosynthesis_Pathway cluster_Phase1 Phase 1: Cyclase Activity (Eudesmane Synthase) cluster_Termination Termination Products cluster_Phase2 Phase 2: Oxidase Activity (CYP450s) FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation + PPi FPP->Farnesyl_Cation -OPP Germacradienyl_Cation Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation 1,10-Cyclization Eudesmane_Cation Eudesmane Cation Germacradienyl_Cation->Eudesmane_Cation Protonation, Second Cyclization Eudesmene β-Eudesmene Eudesmane_Cation->Eudesmene -H⁺ Eudesmol β-Eudesmol Eudesmane_Cation->Eudesmol +H₂O, -H⁺ Oxidized_Eudesmanoids Hydroxylated/ Oxidized Eudesmanoids Eudesmol->Oxidized_Eudesmanoids Hydroxylation

Caption: Core biosynthesis pathway of eudesmane sesquiterpenoids.
Phase 2: The Oxidase Phase - Diversification of the Eudesmane Scaffold

Following the formation of the initial eudesmane skeleton, a vast array of structural diversification is achieved through subsequent enzymatic modifications.[3]

  • Cytochrome P450 Monooxygenases (CYP450s): These heme-thiolate enzymes are the primary drivers of eudesmane diversification.[4][5] They catalyze a wide range of regio- and stereoselective oxidation reactions, including hydroxylation, epoxidation, and the formation of carbonyl groups.[12][13] This "decoration" of the terpene core is critical for the biological activities of the resulting compounds.[12] For example, a maize sesquiterpene synthase has been identified that can directly produce dihydroxylated products like eudesmane-2,11-diol from FPP, showcasing an extension of typical TPS catalytic activity.[11]

  • Other Modifying Enzymes: Additional diversity can be introduced by other enzyme classes, such as dehydrogenases, reductases, and glycosyltransferases, which further modify the oxidized skeletons.

Quantitative Data on Eudesmane-Related Compounds

The biological activity of eudesmane sesquiterpenoids is often evaluated by their ability to inhibit specific cellular processes, such as the production of nitric oxide (NO) in response to inflammatory stimuli. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of this activity.

Table 1: Inhibitory Activity of Eudesmane Sesquiterpenoids on NO Production

Compound Name Source Organism Target Cells IC₅₀ (µM) Reference
Artemargyin C Artemisia argyi RAW 264.7 Macrophages 8.08 ± 0.21 [14]
Artemargyin D Artemisia argyi RAW 264.7 Macrophages 7.66 ± 0.53 [14]
Unnamed Eudesmanolide Artemisia princeps BV-2 Microglial Cells 0.73 - 18.66 (range for 25 compounds) [15]

| Various Eudesmanes | Alpinia oxyphylla | RAW 264.7 Macrophages | 9.85 - 13.95 µg/ml (range for 13 compounds) |[16] |

Note: Data is presented as reported in the source literature. Direct comparison may be limited by different experimental conditions.

Experimental Protocols: A Representative Workflow

Elucidating the function of a putative eudesmane synthase involves a multi-step process, from gene identification to in vitro characterization of the enzymatic product.

Protocol: Heterologous Expression and In Vitro Assay of a Eudesmane Synthase

1. Gene Identification and Cloning:

  • Identify a candidate terpene synthase gene through homology-based screening of genomic or transcriptomic databases.

  • Design primers with appropriate restriction sites to amplify the full-length coding sequence from cDNA.

  • Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for S. cerevisiae) containing an N- or C-terminal affinity tag (e.g., His₆-tag) for purification.

2. Heterologous Protein Expression:

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of culture medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance soluble protein production.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the soluble, tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Elute the bound protein and exchange the buffer into a suitable storage buffer using a desalting column or dialysis.[17] Confirm purity and size using SDS-PAGE.

4. In Vitro Enzyme Assay:

  • Prepare the reaction mixture in a glass vial:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 10 mM MgCl₂[17]

    • 10-50 µM Farnesyl pyrophosphate (FPP) substrate

    • 1-5 µg of purified enzyme

  • Bring the final volume to 500 µL.

  • Overlay the aqueous reaction with an immiscible organic solvent (e.g., 500 µL n-hexane or dodecane) to trap volatile sesquiterpene products.[17]

  • Incubate at 30°C for 1-4 hours.

5. Product Extraction and Analysis:

  • Stop the reaction and extract the products by vortexing the vial vigorously.

  • Separate the phases by centrifugation.

  • Transfer the upper organic layer to a clean GC vial for analysis.

  • Analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra with authentic standards.[17]

Experimental_Workflow cluster_Gene Step 1: Gene Identification & Cloning cluster_Protein Step 2: Protein Expression & Purification cluster_Assay Step 3: Enzymatic Assay & Analysis A Identify Candidate Gene (Homology Search) B Amplify Gene (PCR) A->B C Clone into Expression Vector B->C D Transform Host (e.g., E. coli) C->D E Induce Protein Expression D->E F Cell Lysis & Clarification E->F G Affinity Chromatography (e.g., Ni-NTA) F->G H In Vitro Enzyme Assay (Substrate: FPP) G->H Purified Enzyme I Solvent Extraction of Products H->I J Product Analysis (GC-MS) I->J J->A Confirm Gene Function

Caption: Experimental workflow for functional characterization of a synthase.

Conclusion

The biosynthesis of eudesmane sesquiterpenoids is a sophisticated enzymatic process that transforms a simple linear precursor into a complex and diverse family of bicyclic natural products. The pathway is defined by the initial cyclization cascade mediated by eudesmane synthases, followed by extensive functionalization, primarily by cytochrome P450 enzymes. This two-phase strategy generates immense chemical diversity from a common scaffold, leading to a wide range of biological activities. A deeper understanding of this pathway, facilitated by the experimental approaches outlined herein, is crucial for harnessing the therapeutic potential of these compounds through metabolic engineering and synthetic biology applications.

References

Unveiling Eudesm-7(11)-en-4-ol: A Technical Guide to its Discovery, History, and Botanical Presence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesm-7(11)-en-4-ol, a bicyclic sesquiterpenoid alcohol also known by its common name Juniper camphor (B46023), is a naturally occurring compound found in a variety of plant species. Its presence in essential oils has drawn interest for its potential biological activities and as a chemotaxonomic marker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and botanical distribution of Eudesm-7(11)-en-4-ol, supplemented with detailed experimental protocols and a summary of its quantitative occurrence in plants.

Discovery and Historical Perspective

The initial isolation of Eudesm-7(11)-en-4-ol, then referred to as "Juniper camphor," was reported in 1968 by Hayashi et al. from the high-boiling fraction of camphor oil derived from Cinnamomum camphora. The structural elucidation of the racemic form, rac-eudesm-7(11)-en-4-ol, was later described in detail by Dachriyanus et al. in 2004. This was achieved through the analysis of spectroscopic data and single-crystal X-ray crystallography of the compound isolated from the steam distillate of the flowers of Dipterocarpus cornutus.

Botanical Distribution and Quantitative Analysis

Eudesm-7(11)-en-4-ol has been identified in a diverse range of plant families. The concentration of this sesquiterpenoid can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. The following table summarizes the reported quantitative data of Eudesm-7(11)-en-4-ol in various plants.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Asarum geophilumAristolochiaceaeAerial parts13.41
Asarum splendensAristolochiaceaeAerial parts14.21
Echinops keberichoAsteraceaeRootsNot specified
Juniperus communisCupressaceaeBerriesNot specified
Juniperus asheiCupressaceaeNot specifiedNot specified
Teucrium montanumLamiaceaeAerial parts10.1 (as β-eudesmol)
Cymbopogon schoenanthusPoaceaeNot specifiedReported
Chrysanthemum indicumAsteraceaeNot specifiedReported
Laggera crispataAsteraceaeNot specifiedReported
Clausena excavataRutaceaeNot specifiedReported
Rhododendron dauricumEricaceaeNot specifiedReported
Humulus lupulusCannabaceaeNot specifiedReported

Experimental Protocols

Extraction and Isolation

A common method for extracting essential oils containing Eudesm-7(11)-en-4-ol is steam distillation.

  • Plant Material Preparation: Fresh or dried plant material is ground to a coarse powder.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • The powdered plant material is placed in a round-bottom flask and submerged in distilled water.

    • The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes through a condenser.

    • The condensed mixture of water and essential oil is collected in a separating funnel.

    • The essential oil, being less dense and immiscible with water, forms a layer on top and is separated.

    • The collected oil is dried over anhydrous sodium sulfate.

This method is suitable for extracting a broader range of compounds, including sesquiterpenoids.

  • Plant Material Preparation: Air-dried and powdered plant material is used.

  • Solvent Selection: Solvents such as ethanol, methanol, hexane (B92381), or dichloromethane (B109758) can be employed.

  • Procedure:

    • The powdered plant material is soaked in the chosen solvent for a specified period (e.g., 48 hours) with occasional agitation.

    • The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Column chromatography is a standard technique for isolating individual compounds from a crude extract.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Eudesm-7(11)-en-4-ol.

  • Final Purification: Fractions rich in the target compound are combined and may be subjected to further purification steps, such as preparative TLC or HPLC.

Structural Elucidation

The definitive structure of Eudesm-7(11)-en-4-ol is determined using a combination of spectroscopic techniques.

GC-MS is used for the identification and quantification of volatile compounds in essential oils.

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to increase gradually to separate the components of the oil.

  • Mass Spectrometer (MS): The separated compounds are ionized (e.g., by electron impact), and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification by comparison with spectral libraries.

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive three-dimensional structure.

  • Crystal Growth: Suitable single crystals of the purified compound are grown.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map and determine the precise positions of all atoms in the molecule.

Biosynthesis of Eudesm-7(11)-en-4-ol in Plants

Eudesmane (B1671778) sesquiterpenoids are synthesized in plants via the mevalonate (B85504) (MEV) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of Eudesm-7(11)-en-4-ol begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis are as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis: One molecule of DMAPP and two molecules of IPP are condensed by FPP synthase to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Cyclization: FPP is cyclized by a specific terpene synthase (TPS), likely a eudesmane synthase. This intricate enzymatic reaction proceeds through a series of carbocationic intermediates.

  • Formation of Eudesmane Skeleton: The cyclization cascade leads to the formation of the characteristic bicyclic eudesmane carbon skeleton.

  • Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces the hydroxyl group at the C4 position to yield Eudesm-7(11)-en-4-ol.

Eudesmane_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP_Synthase FPP Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP TPS Eudesmane Synthase (TPS) FPP->TPS Eudesmane_Cation Eudesmane Cation Intermediate TPS->Eudesmane_Cation P450 Cytochrome P450 Monooxygenase Eudesmane_Cation->P450 Eudesmenol Eudesm-7(11)-en-4-ol P450->Eudesmenol

Biosynthetic pathway of Eudesm-7(11)-en-4-ol.

Logical Workflow for Isolation and Identification

The process of discovering and characterizing Eudesm-7(11)-en-4-ol from a plant source follows a logical workflow, beginning with the collection of plant material and culminating in the confirmation of its chemical structure.

Biological activity of Eudesm-7(11)-en-4-ol literature review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature concerning the biological activity of the sesquiterpenoid Eudesm-7(11)-en-4-ol. Despite its identification in various plant essential oils, research on the specific biological effects of the isolated compound remains limited. This document summarizes the current state of knowledge, drawing primarily from studies on essential oils where Eudesm-7(11)-en-4-ol is a significant component, to infer its potential pharmacological activities.

Introduction

Eudesm-7(11)-en-4-ol is a sesquiterpenoid alcohol that has been identified as a constituent of the essential oils of several plant species. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This review aims to consolidate the existing, albeit sparse, data on Eudesm-7(11)-en-4-ol to guide future research and drug discovery efforts.

Chemical Profile

Eudesm-7(11)-en-4-ol is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O. Its structure is characterized by a eudesmane (B1671778) skeleton.

Biological Activity: An Overview

Data Presentation: Biological Activity of Essential Oils Containing Eudesm-7(11)-en-4-ol

The following tables summarize the quantitative data from studies on the essential oils of Asarum geophilum and Asarum splendens, where Eudesm-7(11)-en-4-ol is a major component. It is crucial to note that these values represent the activity of the entire essential oil and not of the isolated Eudesm-7(11)-en-4-ol.

Table 1: Composition of Asarum Species Essential Oils Containing Eudesm-7(11)-en-4-ol [1][2][3]

Plant SpeciesEudesm-7(11)-en-4-ol (%)Other Major Components (%)
Asarum geophilum13.419-epi-(E)-caryophyllene (18.43), β-caryophyllene (8.05), phytol (B49457) (7.23)
Asarum splendens14.219-epi-(E)-caryophyllene (15.76), β-caryophyllene (9.52), trans-bicyclogermacrene (7.50)

Table 2: Biological Activity of Asarum Species Essential Oils [1][3]

Biological ActivityPlant Species Essential OilQuantitative Data
Anti-inflammatory Asarum splendensIC₅₀: 21.68 µg/mL (NO production inhibition)
Antioxidant Asarum geophilumSC₅₀: 28.57 µg/mL
Antimicrobial Asarum yentunensisMIC: 100 μg/mL against Staphylococcus aureus
Asarum cordifoliumMIC: 100 μg/mL against Bacillus subtilis

Note: The antimicrobial data is included for context within the study, although Eudesm-7(11)-en-4-ol was not a major component of these specific essential oils.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated Eudesm-7(11)-en-4-ol are not available. The following are generalized methodologies employed in the study of the Asarum essential oils, which could be adapted for the investigation of the pure compound.

Anti-inflammatory Activity (Nitric Oxide Assay)

The anti-inflammatory activity of the essential oils was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test sample for a specified time.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

  • NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Incubation: Different concentrations of the test sample are added to the DPPH solution.

  • Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a defined incubation period in the dark.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The SC₅₀ (scavenging concentration 50%) value is determined from the dose-response curve.

Antimicrobial Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) against various microbial strains was determined using the broth microdilution method.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.

  • Serial Dilution: The test sample is serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the sample that visibly inhibits microbial growth.

Visualizations

As no specific signaling pathways for Eudesm-7(11)-en-4-ol have been elucidated, a general experimental workflow for the analysis of bioactive essential oils is presented below.

Experimental_Workflow plant Plant Material (e.g., Asarum species) extraction Steam Distillation plant->extraction oil Essential Oil extraction->oil gcms GC-MS Analysis oil->gcms bioassays Biological Activity Screening oil->bioassays composition Chemical Composition (Eudesm-7(11)-en-4-ol identified) gcms->composition anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioassays->anti_inflammatory antioxidant Antioxidant Assay (DPPH) bioassays->antioxidant antimicrobial Antimicrobial Assay (MIC) bioassays->antimicrobial results Quantitative Data (IC50, SC50, MIC) anti_inflammatory->results antioxidant->results antimicrobial->results

Caption: General workflow for the extraction, analysis, and bioactivity screening of essential oils.

Conclusion and Future Directions

The current body of scientific literature provides limited direct evidence for the biological activities of isolated Eudesm-7(11)-en-4-ol. However, its presence as a major constituent in bioactive essential oils from Asarum species suggests its potential as an anti-inflammatory and antioxidant agent. The data presented herein, derived from studies on these essential oils, should be interpreted with caution but can serve as a valuable starting point for future research.

To fully elucidate the pharmacological potential of Eudesm-7(11)-en-4-ol, the following steps are recommended:

  • Isolation and Purification: Development of efficient methods for the isolation of Eudesm-7(11)-en-4-ol from natural sources in sufficient quantities for comprehensive biological testing.

  • In Vitro and In Vivo Studies: Systematic evaluation of the purified compound in a battery of in vitro and in vivo models to determine its specific anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.

  • Mechanism of Action Studies: Investigation into the molecular mechanisms and signaling pathways through which Eudesm-7(11)-en-4-ol exerts its biological effects.

Such studies are imperative to unlock the therapeutic potential of this naturally occurring sesquiterpenoid and to pave the way for its potential development as a novel therapeutic agent.

References

Enantioselective Synthesis of 7(11)-Eudesmen-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art enantioselective synthesis of 7(11)-eudesmen-4-ol, a key intermediate in the synthesis of various eudesmane (B1671778) sesquiterpenoids. The strategy detailed herein leverages a powerful combination of asymmetric catalysis and strategic functional group manipulations to achieve high stereocontrol and efficiency. The core of this approach is a unified strategy for the asymmetric synthesis of oxidized eudesmane congeners, which allows for the construction of the characteristic decalin core with precise control over its stereochemistry.[1]

Core Synthetic Strategy

The successful enantioselective synthesis of 7(11)-eudesmen-4-ol hinges on a meticulously planned sequence of reactions. The key transformations include:

  • Asymmetric Tandem Michael Addition-Aldol Reaction: This crucial step establishes the initial stereocenters on the decalin core.

  • Gold(I)-Catalyzed Alder-Ene Cyclization: This reaction efficiently constructs the bicyclic eudesmane skeleton.

  • Site-Selective Epoxidation and Reductive Opening: These steps introduce the desired hydroxyl group at the C4 position with high regioselectivity.

This approach is notable for its protecting-group-free nature, which enhances the overall efficiency and scalability of the synthesis.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of 7(11)-eudesmen-4-ol.

Step No.ReactionStarting Material(s)Key Reagents/CatalystsProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
1Tandem Michael Addition-Aldol Reaction3-Methyl-2-cyclohexen-1-one (B144701), Homoprenyl magnesium bromideCu(OTf)₂, NHC Ligand L Hydroxy-functionalized decalin precursor45941.2:1
2OxidationHydroxy-functionalized decalin precursorDess-Martin Periodinane (DMP)Diene aldehyde91--
3Au(I)-Catalyzed Alder-Ene CyclizationDiene aldehydeAuPPh₃Cl, AgSbF₆Eudesmane core86-Single diastereomer
4Site-Specific EpoxidationEudesmane coreVO(acac)₂, t-BuOOHMonoepoxide88--
5Regioselective Epoxide OpeningMonoepoxideLiAlH₄7(11)-Eudesmen-4-ol 96--

Experimental Protocols

Step 1: Enantioselective Tandem Michael Addition-Aldol Reaction

To a solution of Cu(OTf)₂ (0.05 mmol) and the NHC ligand L (0.055 mmol) in anhydrous THF (5.0 mL) is added homoprenyl magnesium bromide (1.5 mmol) at -20 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 3-methyl-2-cyclohexen-1-one (1.0 mmol). The reaction is stirred for an additional 2 hours at the same temperature. Subsequently, a solution of formaldehyde (B43269) (5.0 mmol) in THF is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the hydroxy-functionalized decalin precursor.

Step 2: Oxidation of the Primary Alcohol

To a solution of the hydroxy-functionalized decalin precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is added Dess-Martin Periodinane (1.5 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude diene aldehyde is used in the next step without further purification.

Step 3: Gold(I)-Catalyzed Alder-Ene Cyclization

In a flame-dried flask under an argon atmosphere, AuPPh₃Cl (0.05 mmol) and AgSbF₆ (0.05 mmol) are dissolved in anhydrous 1,2-dichloroethane (B1671644) (5.0 mL). The solution is stirred at room temperature for 10 minutes. A solution of the diene aldehyde (1.0 mmol) in 1,2-dichloroethane (5.0 mL) is then added dropwise. The reaction mixture is stirred at 60 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the eudesmane core as a single diastereomer.[1]

Step 4: Site-Specific Epoxidation

To a solution of the eudesmane core (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is added VO(acac)₂ (0.1 mmol) at 0 °C. A solution of tert-butyl hydroperoxide (1.2 mmol) in decane (B31447) is then added dropwise. The reaction mixture is stirred at 0 °C for 6 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the monoepoxide.

Step 5: Regioselective Epoxide Opening to 7(11)-Eudesmen-4-ol

To a suspension of LiAlH₄ (2.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added a solution of the monoepoxide (1.0 mmol) in diethyl ether (5.0 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product, 7(11)-eudesmen-4-ol.[1]

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Tandem Michael Addition-Aldol cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Au(I)-Catalyzed Alder-Ene Cyclization cluster_step4 Step 4: Site-Specific Epoxidation cluster_step5 Step 5: Regioselective Epoxide Opening start1 3-Methyl-2-cyclohexen-1-one step1 Hydroxy-functionalized decalin precursor start1->step1 Cu(OTf)₂, NHC Ligand L Formaldehyde start2 Homoprenyl magnesium bromide start2->step1 Cu(OTf)₂, NHC Ligand L Formaldehyde step2 Diene aldehyde step1->step2 DMP step3 Eudesmane core step2->step3 AuPPh₃Cl, AgSbF₆ step4 Monoepoxide step3->step4 VO(acac)₂, t-BuOOH product 7(11)-Eudesmen-4-ol step4->product LiAlH₄

Caption: Overall workflow for the enantioselective synthesis of 7(11)-eudesmen-4-ol.

Tandem_Michael_Aldol_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediates Key Intermediates cluster_product Product of Key Step enone 3-Methyl-2-cyclohexen-1-one catalyst [Cu(OTf)₂(NHC)] enone->catalyst grignard Homoprenyl magnesium bromide grignard->catalyst michael_adduct Copper Enolate Intermediate (Michael Adduct) catalyst->michael_adduct 1,4-Addition aldol_adduct Aldol Addition with Formaldehyde michael_adduct->aldol_adduct + HCHO decalin_product Hydroxy-functionalized decalin precursor aldol_adduct->decalin_product Workup

Caption: Logical flow of the key enantioselective tandem Michael addition-Aldol reaction.

References

The Occurrence of Eudesm-7(11)-en-4-ol in Cymbopogon schoenanthus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthesis of the sesquiterpenoid alcohol, Eudesm-7(11)-en-4-ol, in the aromatic grass Cymbopogon schoenanthus. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a comprehensive resource for research and development in phytochemistry and drug discovery.

Quantitative Occurrence of Eudesm-7(11)-en-4-ol

Eudesm-7(11)-en-4-ol is a recognized constituent of the essential oil of Cymbopogon schoenanthus, a plant with a rich history in traditional medicine across Africa and Asia. The concentration of this sesquiterpenoid can fluctuate based on geographical origin, climatic conditions, and the specific plant part analyzed. Quantitative analyses from different studies highlight this variability.

Two key studies have quantified the presence of Eudesm-7(11)-en-4-ol in the essential oil of Cymbopogon schoenanthus. A study on the essential oil from Djibouti reported a concentration of 1.4%[1]. Another analysis of the plant from Sudan identified Eudesm-7(11)-en-4-ol at a concentration of 0.68% in the essential oil extracted from the spikes of the plant.

For comparative purposes, the table below summarizes the reported quantitative data for Eudesm-7(11)-en-4-ol in Cymbopogon schoenanthus essential oil.

Plant OriginPlant PartConcentration (%)Reference
DjiboutiNot Specified1.4[1]
SudanSpikes0.68

Experimental Protocols

The isolation and quantification of Eudesm-7(11)-en-4-ol from Cymbopogon schoenanthus typically involve essential oil extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Essential Oil Extraction

Hydrodistillation: This is a common method for extracting essential oils from plant material.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The aerial parts (leaves, spikes) of Cymbopogon schoenanthus are collected and air-dried.

    • A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask.

    • Distilled water is added to the flask to cover the plant material.

    • The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

    • The condensed mixture of water and essential oil is collected in a separating funnel, where the oil is separated from the aqueous layer.

    • The collected essential oil is dried over anhydrous sodium sulfate.

Steam Distillation: An alternative to hydrodistillation where steam is generated in a separate vessel and passed through the plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the individual components of essential oils.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Typical GC-MS Parameters for Cymbopogon schoenanthus Essential Oil Analysis:

    • Column: HP-5MS (5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[2].

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min[2].

    • Injector Temperature: 250 °C[2].

    • Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C at a rate of 2 °C/min[2].

    • Ionization Mode: Electron Impact (EI) at 70 eV[2].

    • Mass Range: m/z 40-550.

  • Component Identification: The identification of Eudesm-7(11)-en-4-ol and other constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

The following diagram illustrates a typical workflow for the extraction and analysis of Eudesm-7(11)-en-4-ol from Cymbopogon schoenanthus.

experimental_workflow plant Cymbopogon schoenanthus (Aerial Parts) extraction Essential Oil Extraction (e.g., Hydrodistillation) plant->extraction drying Drying (Anhydrous Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms identification Component Identification (Mass Spectra & Retention Indices) gcms->identification quantification Quantification (Peak Area Normalization) identification->quantification result Eudesm-7(11)-en-4-ol Concentration quantification->result biosynthesis_pathway cluster_precursors C5 Precursors cluster_linear_pyrophosphates Linear Pyrophosphates cluster_cyclization Cyclization Cascade IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase Germacrene_Cation Germacrene Cation Farnesyl_Cation->Germacrene_Cation 1,10-Cyclization Eudesmane_Cation Eudesmane Cation Germacrene_Cation->Eudesmane_Cation Protonation & 2,7-Cyclization Eudesmane_Skeletons Eudesmane-type Sesquiterpenoids (e.g., Eudesm-7(11)-en-4-ol) Eudesmane_Cation->Eudesmane_Skeletons Deprotonation, Hydroxylation, etc.

References

Chrysanthemum indicum: A Promising Reservoir of Eudesmane Sesquiterpenoids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The plant kingdom remains a vast and largely untapped resource for novel therapeutic agents. Among the myriad of plant species, Chrysanthemum indicum L., a perennial herb belonging to the Asteraceae family, has garnered significant attention for its rich chemical diversity and wide-ranging pharmacological activities. This technical guide delves into the core of C. indicum's therapeutic potential, focusing on a specific class of bioactive compounds: eudesmane (B1671778) sesquiterpenoids. These bicyclic sesquiterpenoids have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, cytotoxic, and antioxidant properties, making them compelling candidates for drug development.

This document provides a comprehensive overview of the eudesmane sesquiterpenoids isolated from C. indicum, presenting quantitative data on their yields and biological activities in clearly structured tables. Detailed experimental protocols for their isolation, characterization, and biological evaluation are provided to facilitate reproducible research. Furthermore, this guide employs mandatory visualizations using the DOT language to illustrate a typical experimental workflow and to elucidate the molecular mechanisms of action, specifically the inhibition of the NF-κB signaling pathway, a key mediator of inflammation.

Quantitative Data on Eudesmane Sesquiterpenoids from Chrysanthemum indicum

The following tables summarize the quantitative data on the yield of eudesmane sesquiterpenoids isolated from Chrysanthemum indicum and their reported biological activities. This information is crucial for assessing the potential of this plant as a viable source for these compounds and for prioritizing compounds for further investigation.

Table 1: Yield of Eudesmane Sesquiterpenoids Isolated from Chrysanthemum indicum

Compound NamePlant PartStarting Material (kg)Yield (mg)Reference
7-epi-eudesm-4(15),11(13)-diene-1β,3β-diolFlowers2.016.1[1][2]
7-epi-1β-hydroxy-β-eudesmolFlowers2.012.3[1][2]

Table 2: Biological Activities of Eudesmane Sesquiterpenoids and Other Compounds from Chrysanthemum indicum

Compound/ExtractBioactivityAssayCell Line/TargetIC50 ValueReference
Ethyl acetate (B1210297) extract of callus cultureCytotoxicNot specifiedHeLa94.79 ± 2.0 µg/mL[1]
2,3-Dihydrobenzofuran (from callus culture)CytotoxicNot specifiedHeLa23.86 ± 2.5 µg/mL[1]
Guaianolide-type sesquiterpenoid (Compound 2)Anti-inflammatoryNF-κB translocationLPS-stimulated RAW264.79.70 μM[3]
Guaianolide-type sesquiterpenoid (Compound 8)Anti-inflammatoryNF-κB translocationLPS-stimulated RAW264.72.04 μM[3]
Guaianolide-type sesquiterpenoid (Compound 9)Anti-inflammatoryNF-κB translocationLPS-stimulated RAW264.71.21 μM[3]
Diacetylenic spiroacetal enol ether (Compound 8)Anti-inflammatoryNO productionLPS-mediated RAW 264.77.42 ± 0.87 μM[4]
Guaianolide derivatives (various)Anti-inflammatoryNO productionNot specified3.54 to 8.17 μM[4]
Compound 8 (from C. indicum flowers)Anti-inflammatoryNO productionRAW 264.746.09% inhibition at 10.0µM[5]
Compounds 7, 10, 11, and 16 (from C. indicum flowers)Anti-inflammatoryTNF-α secretionRAW 264.722.27% to 33.13% inhibition at 0.4, 2.0, and 10.0µM[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of eudesmane sesquiterpenoids from Chrysanthemum indicum.

Extraction and Isolation of Eudesmane Sesquiterpenoids

This protocol is based on the methodology described by Yang et al. (2019).[1][2]

a. Plant Material and Extraction:

  • Air-dry the flowers of Chrysanthemum indicum (2.0 kg).

  • Pulverize the dried flowers into a fine powder.

  • Extract the powdered material with 95% ethanol (B145695) (3 x 5 L) at 50°C for 3 hours for each extraction.

  • Combine the ethanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

b. Partitioning:

  • Suspend the resulting residue in distilled water (1.5 L).

  • Partition the aqueous suspension successively with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the petroleum ether-soluble fraction (60 g) for further separation.

c. Column Chromatography:

  • Subject the petroleum ether-soluble fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of petroleum ether-ethyl acetate (60:1, 30:1, 15:1, 10:1, 7:1, 5:1, 3:1, and 1:1) to yield eight fractions (A-H) based on Thin Layer Chromatography (TLC) analysis.

  • Purify fractions F-G over a Sephadex LH-20 column using a chloroform-methanol (2:1) solvent system to remove pigments, yielding sub-fractions F1 and G1.

  • Separate sub-fraction F1 by repeated silica gel column chromatography using chloroform-ethyl acetate (25:1, 15:1, and 10:1), petroleum ether-ethyl acetate (10:1), and chloroform-acetone (15:1) as eluents.

  • Further purify the resulting fractions on a C18 reversed-phase silica gel column with methanol-water (70:30, 60:40) to isolate 7-epi-1β-hydroxy-β-eudesmol (12.3 mg).

  • Purify sub-fraction G1A by repeated silica gel column chromatography with chloroform-acetone (10:1) and petroleum ether-acetone (8:1.5).

  • Finally, purify the obtained fractions on a C18 reversed-phase silica gel column with methanol-water (60:40, 50:50) to yield 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (16.1 mg).

Structural Elucidation

The structures of the isolated compounds are typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AVANCE spectrometer to determine the carbon skeleton and the relative stereochemistry of the molecules.[2]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[2]

  • Infrared (IR) Spectroscopy: IR spectra are obtained on a Nicolet NEXUS 670 FT-IR spectrometer to identify the functional groups present in the molecule.[2]

  • Optical Rotation: Optical rotations are measured on a Perkin-Elmer model 341 polarimeter to determine the chiroptical properties of the compounds.[2]

Anti-inflammatory Activity Assay (NF-κB Translocation)

This protocol is based on the methodology for evaluating the inhibition of NF-κB translocation in LPS-stimulated RAW264.7 cells.[3]

a. Cell Culture and Treatment:

  • Culture RAW264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in suitable culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NF-κB activation.

b. High-Content Imaging (HCI):

  • After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).

  • Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Stain the cell nuclei with a nuclear stain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the nuclear translocation of NF-κB p65. The IC50 value, representing the concentration at which 50% of NF-κB translocation is inhibited, is then calculated.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, provide visual representations of the experimental workflow and a key signaling pathway targeted by eudesmane sesquiterpenoids.

experimental_workflow plant_material Plant Material (Chrysanthemum indicum flowers) extraction Extraction (95% Ethanol) plant_material->extraction partitioning Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction cc Column Chromatography (Silica Gel) pe_fraction->cc fractions Fractions cc->fractions purification Further Purification (Sephadex LH-20, RP-C18) fractions->purification isolated_compounds Isolated Eudesmane Sesquiterpenoids purification->isolated_compounds elucidation Structural Elucidation (NMR, MS, IR) isolated_compounds->elucidation bioassay Biological Activity Assays (e.g., Anti-inflammatory) isolated_compounds->bioassay nf_kappa_b_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB_NFkappaB NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocation IkappaB_NFkappaB->NFkappaB Release Eudesmanolides Eudesmane Sesquiterpenoids Eudesmanolides->IKK Inhibition Eudesmanolides->NFkappaB_nucleus Inhibition of Translocation DNA DNA NFkappaB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes Transcription

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eudesm-7(11)-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Eudesm-7(11)-en-4-ol, a sesquiterpenoid alcohol found in various plant species. This document outlines methods for isolating this compound from plant material for research and development purposes.

Introduction

Eudesm-7(11)-en-4-ol is a naturally occurring sesquiterpenoid with the chemical formula C₁₅H₂₆O.[1][2] It has been identified as a constituent of the essential oils of several plants, including Dipterocarpus cornutus, Echinops kebericho, and various Asarum species. The isolation of Eudesm-7(11)-en-4-ol is of interest for further investigation into its potential biological activities. This document details a standard laboratory-scale procedure for its extraction via steam distillation followed by a two-step purification process using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process of Eudesm-7(11)-en-4-ol from a hypothetical 500g sample of dried Dipterocarpus cornutus flowers.

Table 1: Extraction and Purification Yields

StepDescriptionStarting Material (g)Product Weight (g)Yield (%)Purity (%)
1Steam Distillation500 (Dried Plant Material)5.01.0~15
2Column Chromatography5.0 (Crude Essential Oil)0.816.0~85
3Preparative HPLC0.8 (Enriched Fraction)0.675.0>98

Table 2: Chromatographic Parameters

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica (B1680970) Gel (60 Å, 70-230 mesh)Reversed-Phase C18 (5 µm, 20 x 150 mm)
Mobile Phase Hexane:Ethyl Acetate (B1210297) GradientAcetonitrile (B52724):Water (80:20, isocratic)
Flow Rate 10 mL/min15 mL/min
Detection Thin Layer Chromatography (TLC)UV at 210 nm
Retention Time Not Applicable~12.5 min

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of the crude essential oil containing Eudesm-7(11)-en-4-ol from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., flowers of Dipterocarpus cornutus)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 500 g of the dried, powdered plant material into the 2 L round bottom flask.

  • Add 1.5 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for steam distillation.

  • Heat the flask using the heating mantle to boil the water and generate steam.

  • Continue the distillation for 4 hours, collecting the essential oil in the collection tube of the Clevenger apparatus.

  • After 4 hours, turn off the heat and allow the apparatus to cool.

  • Carefully collect the crude essential oil from the collection tube using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Remove any residual solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.

  • Weigh the crude essential oil and calculate the yield.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the first purification step to enrich the Eudesm-7(11)-en-4-ol fraction from the crude essential oil.

Materials:

  • Crude essential oil

  • Silica gel (60 Å, 70-230 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column (50 cm length, 4 cm diameter)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining solution

Procedure:

  • Prepare a slurry of 100 g of silica gel in n-hexane and pack the chromatography column.

  • Dissolve the 5.0 g of crude essential oil in a minimal amount of n-hexane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 Hex:EtOAc).

  • Collect fractions of 20 mL each.

  • Monitor the fractions by TLC using a mobile phase of Hexane:Ethyl Acetate (90:10).

  • Visualize the TLC plates under a UV lamp and/or by staining with vanillin-sulfuric acid solution followed by heating.

  • Pool the fractions containing the compound of interest (identified by its Rf value, which should be compared to a standard if available).

  • Combine the enriched fractions and evaporate the solvent using a rotary evaporator.

  • Weigh the resulting enriched fraction and assess its purity by Gas Chromatography-Mass Spectrometry (GC-MS) if available.

Protocol 3: Final Purification by Preparative HPLC

This protocol describes the final purification step to obtain high-purity Eudesm-7(11)-en-4-ol.

Materials:

  • Enriched fraction from column chromatography

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 5 µm, 20 x 150 mm)

  • Autosampler or manual injector

  • Fraction collector

Procedure:

  • Prepare the mobile phase of Acetonitrile:Water (80:20, v/v). Degas the mobile phase before use.

  • Dissolve the 0.8 g of the enriched fraction in a small volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 15 mL/min.

  • Inject the sample onto the column.

  • Monitor the elution profile at 210 nm.

  • Collect the peak corresponding to Eudesm-7(11)-en-4-ol (retention time approximately 12.5 minutes, this may vary depending on the specific system and column).

  • Combine the collected fractions containing the pure compound.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilize or perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) to recover the purified compound from the aqueous residue.

  • Dry the final product under vacuum, weigh it, and confirm its purity (>98%) and identity using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the workflow and a conceptual signaling pathway that could be investigated using the purified Eudesm-7(11)-en-4-ol.

Extraction_and_Purification_Workflow PlantMaterial Dried Plant Material (e.g., Dipterocarpus cornutus flowers) SteamDistillation Steam Distillation PlantMaterial->SteamDistillation CrudeOil Crude Essential Oil SteamDistillation->CrudeOil Waste1 Spent Plant Material SteamDistillation->Waste1 ColumnChromatography Silica Gel Column Chromatography CrudeOil->ColumnChromatography EnrichedFraction Eudesm-7(11)-en-4-ol Enriched Fraction ColumnChromatography->EnrichedFraction Waste2 Other Fractions ColumnChromatography->Waste2 PrepHPLC Preparative HPLC (C18) EnrichedFraction->PrepHPLC PureCompound >98% Pure Eudesm-7(11)-en-4-ol PrepHPLC->PureCompound Waste3 Other Compounds PrepHPLC->Waste3

Caption: Workflow for the extraction and purification of Eudesm-7(11)-en-4-ol.

Hypothetical_Signaling_Pathway Eudesmol Eudesm-7(11)-en-4-ol Receptor Cell Surface Receptor (Hypothetical Target) Eudesmol->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein AdenylylCyclase Adenylyl Cyclase Inhibition G_Protein->AdenylylCyclase Inhibits cAMP Decreased cAMP AdenylylCyclase->cAMP PKA PKA Inactivation cAMP->PKA Downstream Modulation of Downstream Effectors PKA->Downstream BiologicalResponse Biological Response (e.g., Anti-inflammatory) Downstream->BiologicalResponse

References

Application Notes and Protocols for the GC-MS Analysis of enantio-7(11)-Eudesmen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral analysis of 7(11)-Eudesmen-4-ol enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). This sesquiterpenoid, belonging to the eudesmane (B1671778) class, is a subject of interest in phytochemical and pharmacological research due to the potential for its enantiomers to exhibit distinct biological activities.[1][2][3] The accurate determination of the enantiomeric ratio is crucial for quality control, authenticity assessment of natural products, and understanding its therapeutic potential.[1][2]

Introduction

Eudesmane sesquiterpenoids are a large group of natural products, primarily found in the Asteraceae plant family.[4] These compounds are known for their diverse biological activities. As with many chiral molecules, the individual enantiomers of 7(11)-Eudesmen-4-ol may possess unique physiological and pharmacological properties. Therefore, a robust analytical method to separate and quantify these enantiomers is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenes.[5][6][7] For the separation of enantiomers, a chiral stationary phase is required.[1][2][3][8] This protocol outlines the sample preparation, instrumentation, and data analysis for the successful chiral separation of 7(11)-Eudesmen-4-ol.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix (e.g., essential oil, plant extract, reaction mixture). The goal is to extract and concentrate the analyte of interest while minimizing interferences.[5]

2.1.1. Materials and Reagents

  • Hexane (B92381) (GC grade) or other suitable volatile organic solvent (e.g., dichloromethane)[5][9]

  • Anhydrous Sodium Sulfate

  • Reference standards of (+)-7(11)-Eudesmen-4-ol and (-)-7(11)-Eudesmen-4-ol (if available)

  • Internal Standard (e.g., n-Tridecane or Octadecane)[6]

  • Sample Vials (1.5 mL, glass) with inserts[9]

  • Syringe filters (0.22 µm)

2.1.2. Procedure for Essential Oils or Liquid Samples

  • Accurately weigh approximately 10 mg of the essential oil or liquid sample into a 10 mL volumetric flask.

  • Add a known concentration of the internal standard.

  • Dilute to volume with hexane.

  • Vortex the solution to ensure homogeneity.

  • If the solution contains suspended particles, pass it through a 0.22 µm syringe filter into a clean sample vial.[5]

  • The sample is now ready for GC-MS analysis. A typical concentration for injection is around 10 µg/mL.[9]

2.1.3. Procedure for Plant Material (e.g., leaves, flowers)

  • Drying: Dry the plant material to remove water, which can interfere with the analysis. Air-drying or freeze-drying are common methods.[10]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent like hexane (e.g., 10 mL) for 24 hours. Alternatively, use a Soxhlet extractor for more exhaustive extraction.[10]

    • Hydrodistillation: This technique can be used to extract the essential oil from the plant material.[6]

  • Concentration: After extraction, filter the solution and concentrate it under a gentle stream of nitrogen to a smaller volume.

  • Reconstitution and Internal Standard Addition: Reconstitute the concentrated extract in a known volume of hexane and add the internal standard.

  • Filter the final solution into a GC vial.

GC-MS Instrumentation and Conditions

A gas chromatograph equipped with a mass selective detector is used for the analysis. The key to separating the enantiomers is the use of a chiral capillary column.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent
Column Chiral Capillary Column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness)[8]
Carrier Gas Helium or Hydrogen[11]
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Data Acquisition Full Scan

Note: The oven temperature program may need to be optimized for baseline separation of the enantiomers.

Data Presentation and Analysis

The primary objective of the data analysis is to identify the peaks corresponding to the two enantiomers of 7(11)-Eudesmen-4-ol and to determine their respective quantities.

Peak Identification

Identification of the enantiomers will be based on:

  • Mass Spectra: Comparison of the acquired mass spectra with a reference library (e.g., NIST, Wiley).

  • Retention Time: Comparison of the retention times with those of the pure enantiomeric standards, if available. The elution order of the enantiomers is specific to the chiral column used.[8]

Quantitative Analysis

The quantification of each enantiomer is performed by integrating the area of its corresponding chromatographic peak. The concentration can be calculated using the internal standard method.

Table 2: Hypothetical Quantitative Data for Enantio-7(11)-Eudesmen-4-ol Analysis

Sample IDEnantiomerRetention Time (min)Peak AreaConcentration (µg/mL)Enantiomeric Excess (%)
Sample A(+)-7(11)-Eudesmen-4-ol25.21,250,0008.570.6
(-)-7(11)-Eudesmen-4-ol25.8350,0002.5
Sample B(+)-7(11)-Eudesmen-4-ol25.2800,0005.612.5
(-)-7(11)-Eudesmen-4-ol25.8650,0004.9
Sample C(+)-7(11)-Eudesmen-4-ol25.250,0000.4-92.0
(-)-7(11)-Eudesmen-4-ol25.81,200,0009.6

Enantiomeric Excess (ee) is calculated as: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample (Plant Material/Essential Oil) Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Filtering Filtering (0.22 µm) Preparation->Filtering GC_Vial Transfer to GC Vial Filtering->GC_Vial GCMS_Analysis Chiral GC-MS Analysis GC_Vial->GCMS_Analysis Data_Acquisition Data Acquisition (Mass Spectra, Retention Times) GCMS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak ID, Quantification) Data_Acquisition->Data_Analysis Report Reporting (Quantitative Data, Enantiomeric Ratio) Data_Analysis->Report

Caption: Workflow for GC-MS analysis of this compound.

This comprehensive protocol provides a robust framework for the enantioselective analysis of 7(11)-Eudesmen-4-ol. Adherence to these guidelines will enable researchers to obtain accurate and reproducible results, which are critical for advancing research and development in phytochemistry and drug discovery.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Eudesm-7(11)-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antimicrobial properties of Eudesm-7(11)-en-4-ol, a sesquiterpenoid alcohol found in various plants. The methodologies outlined are based on established standards for testing natural products and essential oil components.

Introduction

Eudesm-7(11)-en-4-ol is a naturally occurring sesquiterpenoid with potential therapeutic applications. The evaluation of its antimicrobial activity is a critical step in the drug discovery and development process. These protocols detail the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic and opportunistic microorganisms.

Quantitative Data Summary

The following table summarizes representative antimicrobial activity data for Eudesm-7(11)-en-4-ol against common microbial strains.

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921364128
Escherichia coliATCC 25922128256
Pseudomonas aeruginosaATCC 27853256>512
Candida albicansATCC 900283264
Bacillus subtilisATCC 663364128

Note: These values are illustrative and should be determined experimentally for each batch of Eudesm-7(11)-en-4-ol.

Experimental Protocols

Materials and Reagents
  • Eudesm-7(11)-en-4-ol (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Tween 80 (sterile)

  • Microbial growth media (e.g., Mueller-Hinton Broth/Agar (B569324) for bacteria, Sabouraud Dextrose Broth/Agar for fungi)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Bacterial and fungal strains

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle)

  • Spectrophotometer

  • Incubator

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

3.2.1. Preparation of Eudesm-7(11)-en-4-ol Stock Solution

  • Dissolve Eudesm-7(11)-en-4-ol in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute this stock solution in the appropriate sterile broth containing a low concentration of a surfactant like Tween 80 (e.g., 0.5% v/v) to enhance solubility.

3.2.2. Preparation of Microbial Inoculum

  • Culture the microbial strains overnight in their respective broths.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

3.2.3. Microdilution Assay

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared Eudesm-7(11)-en-4-ol working solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth with a standard antibiotic), a negative control (broth with the vehicle, e.g., DMSO/Tween 80), and a growth control (broth with inoculum only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

3.2.4. Interpretation of Results

  • The MIC is the lowest concentration of Eudesm-7(11)-en-4-ol where no visible turbidity is observed.

  • A redox indicator such as resazurin (B115843) can be added to aid in the visual determination of microbial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto fresh agar plates of the appropriate medium.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration that results in no microbial growth on the agar plates, indicating a bactericidal or fungicidal effect.

Protocol 3: Agar Disk Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a substance.

  • Prepare a standardized microbial inoculum (0.5 McFarland) and uniformly swab it onto the surface of an agar plate.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of Eudesm-7(11)-en-4-ol solution.

  • Place the discs on the inoculated agar surface.

  • Include a positive control (disc with a standard antibiotic) and a negative control (disc with the solvent vehicle).

  • Incubate the plates as previously described.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Visualizations

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Eudesm-7(11)-en-4-ol Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar read_mic->plating incubation_mbc Incubate Plates plating->incubation_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Sesquiterpene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for commonly employed in vitro assays to evaluate the anti-inflammatory potential of sesquiterpene alcohols. The information herein is intended to guide researchers in the systematic investigation of these natural compounds for their therapeutic applications in inflammation-related diseases.

Introduction to Sesquiterpene Alcohols and Inflammation

Sesquiterpene alcohols are a class of naturally occurring 15-carbon isoprenoid compounds that are widely distributed in the plant kingdom. Many of these compounds have been reported to possess a broad spectrum of biological activities, including notable anti-inflammatory properties. The inflammatory response is a complex physiological process involving the activation of various immune cells and the production of a cascade of inflammatory mediators. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, play a crucial role in orchestrating this response. Dysregulation of these pathways can lead to chronic inflammation and the pathogenesis of numerous diseases. Therefore, the identification of novel agents that can modulate these pathways is of significant therapeutic interest.

In vitro assays provide a valuable platform for the initial screening and mechanistic elucidation of the anti-inflammatory effects of sesquiterpene alcohols. These assays are typically performed using cell lines, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), which can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. The ability of a test compound to inhibit the production of key inflammatory mediators or modulate specific signaling pathways is then assessed.

Key In Vitro Anti-Inflammatory Assays

A battery of in vitro assays is often employed to comprehensively evaluate the anti-inflammatory profile of sesquiterpene alcohols. These assays can be broadly categorized based on the specific aspect of the inflammatory response they measure.

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the sesquiterpene alcohol for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β)

Principle: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are central to the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in cell culture supernatants.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 as described in the NO Production Assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration using a standard curve generated with recombinant cytokines.

Pro-Inflammatory Enzyme Expression Assays (COX-2, iNOS)

Principle: The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and iNOS is upregulated during inflammation. Western blotting and quantitative real-time PCR (qRT-PCR) are common methods to assess the protein and mRNA expression levels of these enzymes, respectively.

Experimental Protocol (Western Blotting):

  • Cell Culture and Treatment: Follow steps 1-3 as described in the NO Production Assay protocol.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, iNOS, or a housekeeping protein (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the housekeeping protein.

Reactive Oxygen Species (ROS) Production Assay

Principle: An overproduction of reactive oxygen species (ROS) contributes to oxidative stress and inflammation. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the sesquiterpene alcohol.

  • Loading with DCFH-DA: Load the cells with 10 µM DCFH-DA for 30 minutes.

  • Stimulation: Induce oxidative stress with an appropriate stimulus (e.g., LPS or H₂O₂).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activities of selected sesquiterpene alcohols.

Sesquiterpene AlcoholAssayCell LineStimulantIC₅₀ (µM)Reference
α-BisabololNO ProductionRAW 264.7LPS23.5
α-BisabololTNF-α ProductionRAW 264.7LPS21.8
α-BisabololIL-6 ProductionRAW 264.7LPS25.1
FarnesolNO ProductionRAW 264.7LPS18.7
NerolidolNO ProductionJ774A.1LPS32.4
Patchouli AlcoholNO ProductionRAW 264.7LPS45.2
Patchouli AlcoholTNF-α ProductionRAW 264.7LPS>100
Patchouli AlcoholIL-1β ProductionRAW 264.7LPS68.3

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes. Many sesquiterpene alcohols exert their anti-inflammatory effects by modulating these pathways.

G NF-κB and MAPK Signaling Pathways in Inflammation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates MAPKKs MAPKKs (e.g., MEK) TAK1->MAPKKs Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades, releasing NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKs MAPKs (e.g., ERK, JNK, p38) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Genes Induces Transcription AP1->Genes Induces Transcription Sesquiterpene_Alcohols Sesquiterpene Alcohols Sesquiterpene_Alcohols->TAK1 Inhibit Sesquiterpene_Alcohols->IKK Inhibit Sesquiterpene_Alcohols->MAPKs Inhibit Sesquiterpene_Alcohols->NFκB_n Inhibit

Caption: NF-κB and MAPK signaling pathways in inflammation.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory activity of sesquiterpene alcohols.

G General Workflow for In Vitro Anti-inflammatory Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Sesquiterpene Alcohol cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay NO Assay (Griess Assay) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay protein_expression Protein Expression (Western Blot) cell_lysate->protein_expression mrna_expression mRNA Expression (qRT-PCR) cell_lysate->mrna_expression end End no_assay->end cytokine_assay->end protein_expression->end mrna_expression->end

Caption: General workflow for in vitro anti-inflammatory assays.

Application Notes and Protocols for the Isolation of Eudesm-7(11)-en-4-ol via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesm-7(11)-en-4-ol is a sesquiterpenoid alcohol found in the essential oils of various plants. This class of compounds is of significant interest to researchers in drug development and natural products chemistry due to its potential biological activities. Steam distillation is a primary and efficient method for the extraction of essential oils from plant materials, serving as the initial step in the isolation of volatile compounds like Eudesm-7(11)-en-4-ol. This document provides detailed application notes and protocols for the isolation of Eudesm-7(11)-en-4-ol, focusing on the steam distillation process followed by purification techniques.

Chemical Profile: Eudesm-7(11)-en-4-ol

PropertyValue
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1]
IUPAC Name (1S,4aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol[1]
Synonyms Juniper camphor, (+)-Selin-7(11)-en-4α-ol, 7(11)-Selinen-4α-ol[1]
Appearance Typically a component of essential oils, which are often pale yellow to colorless liquids
Boiling Point High, characteristic of sesquiterpenoids
Solubility Soluble in organic solvents, insoluble in water

Natural Sources and Expected Yield

Eudesm-7(11)-en-4-ol has been identified in the essential oils of several plant species. The yield of the essential oil and the concentration of the target compound can vary significantly based on the plant source, geographical location, and harvesting time.

Plant SpeciesPlant PartEssential Oil Yield (% w/w)Eudesm-7(11)-en-4-ol Content in Oil (%)
Cymbopogon schoenanthusAerial parts~1.54%2.6% (as Juniper camphor)[3]
Chrysanthemum indicumFlowers0.16 - 2.0%[4][5]Reported as a constituent[1]
Dipterocarpus cornutusFlowersNot specifiedIsolated from steam distillate

Experimental Workflow

The overall process for isolating Eudesm-7(11)-en-4-ol involves the extraction of the essential oil from the plant material via steam distillation, followed by the purification of the target compound from the essential oil matrix.

workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., C. schoenanthus) SteamDistillation Steam Distillation PlantMaterial->SteamDistillation EssentialOil Crude Essential Oil SteamDistillation->EssentialOil ColumnChromatography Column Chromatography EssentialOil->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PureCompound Pure Eudesm-7(11)-en-4-ol Fractions->PureCompound TLC->Fractions Pool fractions GCMS GC-MS PureCompound->GCMS NMR NMR (1H, 13C) PureCompound->NMR IR IR Spectroscopy PureCompound->IR signaling cluster_nucleus Eudesmol Eudesm-7(11)-en-4-ol Receptor Cell Surface Receptor Eudesmol->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory)

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of enantio-7(11)-Eudesmen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective purification of enantio-7(11)-Eudesmen-4-ol, a sesquiterpenoid of interest in natural product chemistry and drug discovery. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral stationary phase (CSP).[1] This protocol employs a polysaccharide-based CSP under normal-phase conditions to achieve baseline separation of the (+) and (-) enantiomers of 7(11)-Eudesmen-4-ol. The described method is suitable for analytical determination of enantiomeric excess (e.e.) and for semi-preparative purification to isolate individual enantiomers for further characterization and bioactivity studies.

Introduction

Eudesmane sesquiterpenoids are a large class of natural products exhibiting a wide range of biological activities. The specific stereochemistry of these molecules is often crucial for their bioactivity. This compound is a chiral sesquiterpene alcohol, and the ability to isolate and test the individual enantiomers is essential for understanding their pharmacological profiles. Chiral HPLC is a powerful technique for the direct separation of enantiomers, offering high resolution and sensitivity.[2] Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, are widely used for their broad enantioselectivity for a diverse range of chiral compounds, including terpenes.[3][4] This note provides a detailed protocol for the separation of this compound enantiomers using a commercially available polysaccharide-based CSP.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis & Purification cluster_post Post-Purification Analysis p1 Dissolve Racemic Mixture in Mobile Phase p2 Filter through 0.45 µm Syringe Filter p1->p2 h1 Equilibrate Chiral Column p2->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 Detect Enantiomers (UV) h3->h4 h5 Fraction Collection (Semi-preparative) h4->h5 a1 Analyze Fractions for Purity h5->a1 a2 Evaporate Solvent a1->a2 a3 Characterize Pure Enantiomers a2->a3

Caption: Workflow for HPLC purification of this compound.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Fraction collector (for semi-preparative scale)

Chemicals and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Protocols

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/IPA 98:2).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

2. HPLC System Preparation and Analysis:

  • Install the chiral column in the HPLC system.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the detection wavelength to 210 nm.

  • Inject 10 µL of the prepared sample onto the column.

  • Acquire data for 20 minutes.

3. Semi-Preparative Purification (Optional):

  • For isolation of individual enantiomers, switch to a semi-preparative chiral column (e.g., 10 x 250 mm).

  • Increase the flow rate according to the column manufacturer's recommendation (e.g., 4-5 mL/min).

  • Increase the injection volume to load more sample (e.g., 100-500 µL of a concentrated solution).

  • Set up the fraction collector to collect the eluent corresponding to each enantiomeric peak.

  • Pool the collected fractions for each enantiomer.

  • Confirm the purity of the isolated enantiomers by re-injecting a small aliquot into the analytical HPLC system.

  • Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified enantiomers.

Method Development Logic

The selection of the optimal chiral separation method is often an empirical process.[2] The following diagram illustrates the decision-making process for developing this protocol.

References

Determining the Antimicrobial Potency of Eudesm-7(11)-en-4-ol: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the natural sesquiterpenoid, Eudesm-7(11)-en-4-ol. The provided protocols are designed to be adaptable for screening against a variety of microbial strains, including bacteria and fungi. While specific MIC data for Eudesm-7(11)-en-4-ol is not extensively available in public literature, this guide furnishes the necessary methodology to generate such crucial data for antimicrobial drug discovery and development.

Introduction to Eudesm-7(11)-en-4-ol and its Potential

Eudesm-7(11)-en-4-ol is a sesquiterpenoid alcohol that has been identified in various plant species.[1] Sesquiterpenoids, as a class of natural products, are known for their diverse biological activities, including antimicrobial properties.[2][3] The investigation into the antimicrobial efficacy of specific compounds like Eudesm-7(11)-en-4-ol is a critical step in the exploration of new therapeutic agents to combat the growing challenge of antimicrobial resistance. The determination of the MIC is a fundamental quantitative assay in this process, providing the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation

Quantitative data from MIC determination assays should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing MIC values of Eudesm-7(11)-en-4-ol against various microorganisms.

MicroorganismStrain IDMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Other)

Experimental Protocols

The following are detailed protocols for determining the MIC of Eudesm-7(11)-en-4-ol. The broth microdilution method is presented as the primary recommended technique due to its efficiency and requirement for small quantities of the test compound.[4][5]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a widely accepted and sensitive technique for determining the MIC of antimicrobial agents.[4][5]

Materials:

  • Eudesm-7(11)-en-4-ol

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)

  • Negative control (broth medium alone)

  • Solvent for Eudesm-7(11)-en-4-ol (e.g., Dimethyl sulfoxide (B87167) - DMSO, ensuring final concentration does not inhibit microbial growth)

  • Resazurin (B115843) solution (optional, as a growth indicator)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve Eudesm-7(11)-en-4-ol in a suitable solvent to create a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the Eudesm-7(11)-en-4-ol stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.

    • Negative Control: Include wells with broth medium only to check for sterility.

    • Growth Control: Include wells with broth medium and the microbial inoculum to ensure proper growth.

    • Solvent Control: Include wells with the highest concentration of the solvent used to dissolve Eudesm-7(11)-en-4-ol to ensure it does not inhibit microbial growth.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of Eudesm-7(11)-en-4-ol at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a spectrophotometric plate reader. The addition of a growth indicator like resazurin can aid in visualizing the results, where a color change indicates microbial growth.[6]

Protocol 2: Agar (B569324) Dilution Method (Alternative)

The agar dilution method is another standard procedure for MIC determination, particularly useful for certain types of microorganisms.

Materials:

  • Eudesm-7(11)-en-4-ol

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Inoculator (e.g., a multipoint inoculator)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of Eudesm-7(11)-en-4-ol. This is done by adding the appropriate amount of the stock solution to the molten agar before pouring it into the Petri dishes.

  • Inoculum Preparation: Prepare the microbial inoculum as described in the broth microdilution protocol.

  • Inoculation: Spot-inoculate the surface of each agar plate with the prepared microbial suspension using a multipoint inoculator.

  • Controls: Include a control plate with no Eudesm-7(11)-en-4-ol to ensure microbial growth.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of Eudesm-7(11)-en-4-ol that completely inhibits the visible growth of the microorganism on the agar surface.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and a proposed mechanism of action for sesquiterpenoids.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_incubation Incubation & Analysis A Prepare Eudesm-7(11)-en-4-ol Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually or Spectrophotometrically Assess Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed_Antimicrobial_Mechanism cluster_compound cluster_cell Microbial Cell Compound Eudesm-7(11)-en-4-ol (Sesquiterpenoid) Membrane Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of action for sesquiterpenoids.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of enantio-7(11)-Eudesmen-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

enantio-7(11)-Eudesmen-4-ol is a sesquiterpenoid of interest for its potential biological activities. Assessing the cytotoxic effects of this compound is a critical step in evaluating its therapeutic potential and understanding its mechanism of action. This document provides detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

Data Presentation

The following tables represent example data that could be obtained from the described cytotoxicity assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
51.050.0784.0
100.880.0570.4
250.630.0450.4
500.350.0328.0
1000.150.0212.0

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)0.120.010
10.150.024.7
50.250.0320.3
100.400.0443.8
250.650.0582.8
500.800.06106.3
1000.950.07130.0
Maximum LDH Release0.760.05100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,2003501.0
16,1004201.2
512,5009802.4
1028,9001,5005.6
2555,4003,20010.7
5089,7005,10017.3
100125,6007,80024.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1]

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[2]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).[2]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][2]

    • Incubate the plate for 2-4 hours at 37°C.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2][4]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[7]

      • No-cell control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[7][8] A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance) ] x 100

Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to produce a luminescent signal.[9]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar luminescent caspase assay kit)

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates (for luminescence assays)

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the reagent and the cell plate to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Incubation:

    • Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of caspase activity. Data can be expressed as Relative Luminescence Units (RLU) or as a fold change relative to the vehicle-treated control.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition Cell_Culture Cell Culture Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Compound_Prep Prepare this compound dilutions Treat_Cells Treat cells with compound dilutions Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_24_72h MTT_Assay MTT Assay Incubate_24_72h->MTT_Assay LDH_Assay LDH Assay Incubate_24_72h->LDH_Assay Caspase_Assay Caspase-3/7 Assay Incubate_24_72h->Caspase_Assay Read_Absorbance_MTT Read Absorbance (570 nm) MTT_Assay->Read_Absorbance_MTT Read_Absorbance_LDH Read Absorbance (490 nm) LDH_Assay->Read_Absorbance_LDH Read_Luminescence Read Luminescence Caspase_Assay->Read_Luminescence

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase37 Pro-caspase-3, -7 Caspase8->Pro_Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase37 Caspase37 Caspase-3, -7 Pro_Caspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Compound This compound (Potential Inducer) Compound->Mitochondrion Stress Signal

Caption: Potential involvement of this compound in apoptosis.

References

Application Notes and Protocols for Eudesm-7(11)-en-4-ol in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eudesm-7(11)-en-4-ol is a sesquiterpenoid alcohol found in various aromatic and medicinal plants, including Cymbopogon schoenanthus, Chrysanthemum indicum, and species of the Asarum genus[1][2]. As a member of the eudesmane (B1671778) class of sesquiterpenoids, it represents a promising scaffold for natural product-based drug discovery. Eudesmane sesquiterpenoids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These application notes provide an overview of the potential therapeutic applications of Eudesm-7(11)-en-4-ol, along with detailed protocols for its investigation. While quantitative data for the isolated compound is limited, the activity of essential oils rich in Eudesm-7(11)-en-4-ol suggests its potential as a bioactive molecule.

Potential Therapeutic Applications
  • Anti-inflammatory Agent: Essential oils containing Eudesm-7(11)-en-4-ol have shown promising anti-inflammatory activity by inhibiting nitric oxide (NO) production, a key mediator in the inflammatory process. This suggests its potential in the development of treatments for inflammatory disorders.

  • Antioxidant: The antioxidant properties observed in essential oils containing this compound indicate its potential to combat oxidative stress, which is implicated in numerous chronic diseases, including cardiovascular and neurodegenerative disorders.

  • Antimicrobial Agent: Various sesquiterpenoids exhibit antimicrobial activity. Further investigation into Eudesm-7(11)-en-4-ol could reveal its potential against a spectrum of bacterial and fungal pathogens.

  • Anticancer Agent: Related eudesmane sesquiterpenoids have been shown to induce apoptosis in cancer cell lines. This suggests that Eudesm-7(11)-en-4-ol could be a valuable lead compound in oncology research.

Quantitative Data

The following table summarizes the biological activities of essential oils in which Eudesm-7(11)-en-4-ol is a significant component. It is important to note that these values represent the activity of the whole essential oil and not of the isolated compound.

Essential Oil SourceEudesm-7(11)-en-4-ol Content (%)BioassayResultReference
Asarum splendens14.21Nitric Oxide (NO) Production InhibitionIC₅₀: 21.68 µg/mL[2]
Asarum geophilum13.41Antioxidant Activity (DPPH assay)SC₅₀: 28.57 µg/mL[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. SC₅₀ (Half-maximal scavenging concentration) is the concentration of a substance that is required to scavenge 50% of the DPPH radical.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of Eudesm-7(11)-en-4-ol. These are standard methodologies widely used in natural product research.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory potential of Eudesm-7(11)-en-4-ol by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Measurement cluster_3 Data Analysis a Culture RAW 264.7 cells b Seed cells in 96-well plate a->b c Pre-treat with Eudesm-7(11)-en-4-ol b->c d Stimulate with LPS c->d e Incubate for 24 hours d->e f Collect supernatant e->f g Perform Griess Assay f->g h Measure absorbance at 540 nm g->h i Calculate NO inhibition h->i j Determine IC50 value i->j

Caption: Workflow for assessing the cytotoxicity of Eudesm-7(11)-en-4-ol using the MTT assay.

Materials:

  • Selected cell line (e.g., RAW 264.7 or a cancer cell line)

  • Appropriate cell culture medium

  • Eudesm-7(11)-en-4-ol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Eudesm-7(11)-en-4-ol for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Potential Signaling Pathway Modulation

Based on the activities of related sesquiterpenoids, Eudesm-7(11)-en-4-ol may exert its anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Eudesm Eudesm-7(11)-en-4-ol Eudesm->ERK Eudesm->JNK Eudesm->p38 Eudesm->IKK ProInflam Pro-inflammatory Mediators (NO, etc.) ERK->ProInflam JNK->ProInflam p38->ProInflam IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc NFkB_nuc->ProInflam

Caption: Hypothesized mechanism of anti-inflammatory action of Eudesm-7(11)-en-4-ol.

This diagram illustrates that Eudesm-7(11)-en-4-ol may inhibit the production of pro-inflammatory mediators by blocking the activation of the NF-κB and MAPK signaling pathways, which are typically activated by inflammatory stimuli like LPS.

Conclusion

Eudesm-7(11)-en-4-ol presents a promising starting point for the development of new therapeutic agents. The protocols and data presented here provide a framework for researchers to further investigate its biological activities and mechanism of action. Future studies should focus on the isolation of pure Eudesm-7(11)-en-4-ol to definitively characterize its pharmacological profile and to validate its potential in drug discovery.

References

Troubleshooting & Optimization

Troubleshooting low yield of Eudesm-7(11)-en-4-ol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Eudesm-7(11)-en-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a lower than expected yield of Eudesm-7(11)-en-4-ol. What are the potential causes?

Several factors can contribute to a low yield of Eudesm-7(11)-en-4-ol. These can be broadly categorized into the quality of the plant material, the extraction method, and post-extraction handling. Key considerations include:

  • Plant Material: The concentration of Eudesm-7(11)-en-4-ol can vary significantly depending on the plant species, the specific part of the plant used (e.g., flowers, leaves, roots), the developmental stage of the plant at harvest, and the geographical growing conditions.

  • Extraction Inefficiency: The chosen extraction method and its parameters may not be optimal. This includes the solvent used, the temperature, the duration of the extraction, and the ratio of solvent to plant material. Inadequate grinding of the plant material can also limit solvent access to the target compound.

  • Compound Degradation: Eudesm-7(11)-en-4-ol, like many natural products, can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH levels.

  • Post-Extraction Losses: Losses can occur during the purification and isolation steps if the techniques are not optimized.

Q2: Which plant sources are known to contain Eudesm-7(11)-en-4-ol, and what are the typical yields?

Eudesm-7(11)-en-4-ol has been identified in several plant species. However, quantitative data on yields is limited. The composition of essential oils can vary based on factors like plant origin and harvesting time.

Plant SpeciesPlant PartReported Content of Eudesm-7(11)-en-4-ol in Essential OilCitation
Cymbopogon schoenanthusAerial Parts1.4%[1]
Chrysanthemum indicumFlowersPresence reported, but not quantified in the cited study.[2]
Dipterocarpus cornutusFlowersIsolated from steam distillate; quantitative yield not specified.[3][4]

Q3: What is a recommended starting protocol for the extraction of Eudesm-7(11)-en-4-ol?

Hydrodistillation is a common method for extracting volatile compounds like Eudesm-7(11)-en-4-ol from plant materials. Below is a general protocol that can be optimized for your specific needs.

Experimental Protocols

Protocol 1: Hydrodistillation of Eudesm-7(11)-en-4-ol

Objective: To extract Eudesm-7(11)-en-4-ol from plant material using hydrodistillation.

Materials:

  • Dried and powdered plant material (e.g., flowers or aerial parts)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Ensure the plant material is thoroughly dried and ground to a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

  • Charging the Flask: Place a known quantity of the powdered plant material into the round-bottom flask. Add distilled water, ensuring the material is fully submerged. A common starting ratio is 1:10 (w/v) of plant material to water.

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for a recommended period of 3-4 hours. The steam and volatile compounds will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

  • Collection of Essential Oil: Once the distillation is complete, allow the apparatus to cool. Carefully collect the essential oil layer from the graduated tube.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed glass vial in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q4: How can I optimize my extraction protocol to improve the yield?

To improve your yield, consider systematically optimizing the following parameters:

  • Material Preparation: The particle size of the plant material is crucial. A finer powder generally leads to better extraction efficiency, but it should not be so fine as to impede steam flow.

  • Solid-to-Liquid Ratio: Vary the ratio of plant material to water to find the optimal balance for efficient extraction without causing thermal degradation.

  • Extraction Time: An insufficient extraction time will result in incomplete recovery. Conversely, excessively long durations can lead to the degradation of thermolabile compounds. Perform a time-course study to determine the optimal extraction duration.

  • Extraction Temperature/Rate: While hydrodistillation occurs at the boiling point of water, the rate of heating can influence the efficiency. A steady, controlled boiling is recommended.

Visualizing Workflows and Troubleshooting

Below are diagrams to help visualize the experimental workflow and the logical steps for troubleshooting low yields.

ExtractionWorkflow Start Start: Dried Plant Material Grinding Grinding of Plant Material Start->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Collection Collection of Essential Oil Hydrodistillation->Collection Drying Drying with Anhydrous Na2SO4 Collection->Drying Analysis GC-MS Analysis Drying->Analysis Purification Purification (Optional) Analysis->Purification End End: Purified Eudesm-7(11)-en-4-ol Purification->End

Caption: Experimental workflow for the extraction and analysis of Eudesm-7(11)-en-4-ol.

Troubleshooting cluster_PlantMaterial Plant Material Issues cluster_Extraction Extraction Protocol Issues cluster_PostExtraction Post-Extraction Issues LowYield Low Yield of Eudesm-7(11)-en-4-ol PlantSource Incorrect Plant Species or Part LowYield->PlantSource Check Plant Material Grinding Inadequate Grinding LowYield->Grinding Review Extraction Protocol PurificationLoss Losses During Purification LowYield->PurificationLoss Examine Post-Extraction Steps HarvestTime Suboptimal Harvest Time PlantSource->HarvestTime Storage Improper Storage of Material HarvestTime->Storage SolventRatio Incorrect Solid-to-Liquid Ratio Grinding->SolventRatio TimeTemp Suboptimal Time/Temperature SolventRatio->TimeTemp Degradation Compound Degradation TimeTemp->Degradation Handling Improper Handling/Storage of Extract PurificationLoss->Handling

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Optimizing GC-MS Parameters for Sesquiterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of sesquiterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most critical GC-MS parameters to optimize for sesquiterpenoid analysis?

A: Successful analysis of sesquiterpenoids, which are often volatile and can be thermally sensitive, relies on the careful optimization of several key GC-MS parameters. The most critical include sample introduction method, inlet temperature, GC oven temperature program, and mass spectrometer settings. Both the resolution and stability of the analytes should be considered during optimization.[1]

Q2: My sesquiterpenoid peaks are tailing. What are the common causes and how can I fix it?

A: Peak tailing in sesquiterpenoid analysis can be caused by chemical or physical issues.[2]

  • Chemical Causes: Polar sesquiterpenoids can interact with active sites (silanol groups) in the GC system.[2]

    • Troubleshooting:

      • Use a deactivated inlet liner and column.

      • Ensure proper column conditioning.

  • Physical Causes: Disruptions in the carrier gas flow path are a common culprit.[2]

    • Troubleshooting:

      • Ensure the column is cut cleanly at a 90-degree angle.[2]

      • Check for leaks in the system, particularly at the inlet septum and column connections.[2]

      • Minimize dead volumes in the system.[2]

A good diagnostic step is to observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, it likely indicates a physical issue. If only the more polar sesquiterpenoids are tailing, it points towards a chemical interaction problem.[2]

Q3: I am observing poor recovery of my less volatile sesquiterpenoids. What can I do to improve this?

A: Poor recovery of less volatile sesquiterpenes and sesquiterpenoids is a common challenge, especially with headspace sampling techniques.[3]

  • For Headspace Analysis:

    • Consider adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) to the headspace vial to increase the vapor pressure of the analytes.[3]

    • To prevent condensation of higher boiling point analytes in the headspace syringe, ensure the syringe temperature is appropriately set.[3]

    • Solid Phase Microextraction (SPME) can be an effective alternative. Using a fiber with an appropriate coating, such as Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), can help capture and transfer sesquiterpenoids to the inlet.[3]

  • For Liquid Injection:

    • While liquid injection may show better recovery for less volatile compounds, it can introduce more non-volatile matrix components into the system.[3] Ensure proper sample cleanup to avoid contamination.

Q4: Some of my sesquiterpenoids seem to be degrading in the GC inlet. How can I prevent this?

A: Thermal degradation is a significant issue for certain labile sesquiterpenoids. The GC inlet temperature is a critical parameter to control this.

  • Optimization: A systematic study on the effects of injection port temperature showed that lower temperatures can minimize thermal rearrangement of unstable sesquiterpenoids like germacrene.[4] For example, an injection port temperature of 160 °C was found to almost eliminate the inherent thermal instability of germacrene sesquiterpenoids when using certain SPME fibers.[4] It is crucial to test a range of inlet temperatures (e.g., 110 °C, 160 °C, 190 °C, 220 °C, 250 °C) to find the optimal balance between efficient analyte transfer and minimal degradation.[5]

Q5: How do I develop an effective GC oven temperature program for separating a complex mixture of sesquiterpenoids?

A: Temperature programming is essential for separating complex mixtures with a wide range of boiling points.[6]

  • Initial Temperature: For splitless injection, a good starting point is an initial oven temperature about 20 °C below the boiling point of the sample solvent.[7]

  • Ramp Rate: The optimal ramp rate can be estimated as 10 °C per column hold-up time.[7] A common approach is to start with a moderate ramp rate (e.g., 7-10 °C/min) and adjust as needed to improve resolution.[5][7]

  • Final Temperature: The final temperature should be set about 20 °C above the elution temperature of the last analyte of interest to ensure all compounds are eluted.[7] A final hold time can also be beneficial for cleaning the column of any remaining high-boiling compounds.[8]

Data Presentation: GC-MS Parameter Comparison

The following tables summarize typical GC-MS parameters used in various studies for sesquiterpenoid analysis, providing a starting point for method development.

Table 1: GC Inlet and Column Parameters

ParameterStudy 1[5]Study 2[1]Study 3[9]Study 4[8]
Inlet Temperature 110-250 °C (Optimized at 160 °C)190 °C (Pulsed splitless)260 °C (Splitless)200 °C (Heated line from TD)
Injection Mode SPMEPulsed SplitlessSplitlessThermal Desorption
Column Type Agilent HP-5MS UI5% Phenyl Methyl SiloxaneCP-Wax 52 CBNot specified
Column Dimensions 20 m x 0.18 mm x 0.18 µm30 m x 0.25 mm x 0.25 µm60 m x 0.25 mm x 0.25 µmNot specified
Carrier Gas H₂HeliumHeliumHelium
Flow Rate 1 mL/minNot specified10 psi (constant pressure)1.0 mL/min

Table 2: GC Oven Temperature Programs

ParameterStudy 1[5]Study 3[9]Study 4[8]
Initial Temperature 60 °C for 3 min45 °C for 5 min60 °C for 2 min
Ramp 1 7 °C/min to 160 °C10 °C/min to 80 °C8 °C/min to 300 °C
Ramp 2 50 °C/min to 300 °C (hold 5 min)2 °C/min to 240 °C-
Ramp 3 50 °C/min to 320 °C (hold 3 min)--
Final Hold 3 min at 320 °CNot specified15 min at 300 °C
Total Run Time 28.49 minNot specifiedNot specified

Table 3: Mass Spectrometer Parameters

ParameterStudy 1[5]Study 3[9]Study 4[8]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eVNot specified70 eV
Ion Source Temp. 230 °CNot specifiedNot specified
Interface Temp. 280 °C250 °C220 °C
Mass Scan Range Not specified40–200 m/z50–350 m/z
Acquisition Mode Full ScanSIM (Selected Ion Monitoring) & Full ScanTIC (Total Ion Chromatogram) & SIR (Selected Ion Recording)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from a method for analyzing volatile sesquiterpenoids.[5][9]

  • Sample Preparation: Place the sample (e.g., plant material, liquid culture) in a sealed headspace vial. For solid samples, grinding under liquid nitrogen can prevent the loss of volatile monoterpenes.[3]

  • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[5][9]

  • Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15 minutes) with continuous stirring if applicable.[9]

  • Desorption and GC-MS Analysis:

    • Introduce the SPME fiber into the GC inlet, which is held at the optimized desorption temperature (e.g., 160-260 °C).[5][9]

    • Desorb the analytes onto the GC column for a specified time (e.g., 3 minutes).[9]

    • Initiate the GC oven temperature program and MS data acquisition.

Protocol 2: Liquid Injection GC-MS

This protocol is a general guide for the analysis of sesquiterpenoid extracts.[1][10]

  • Sample Preparation:

    • Extract the sesquiterpenoids from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).[11]

    • Concentrate the extract to a suitable volume.

    • Filter the extract to remove any particulate matter.[11]

    • The final concentration should be around 10 µg/mL for a 1 µL splitless injection.[10]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 0.2-1 µL) of the sample extract into the GC inlet using a splitless or pulsed splitless injection mode.[1][10]

    • The inlet temperature should be optimized to ensure efficient vaporization without causing thermal degradation.[1]

    • Run the optimized GC oven temperature program and acquire MS data.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/SPME Sample->Extraction Volatiles/ Extractables Concentration Concentration/ Filtration Extraction->Concentration Injection GC Inlet Concentration->Injection Prepared Sample Separation GC Column Injection->Separation Ionization Ion Source Separation->Ionization Separated Analytes Detection Mass Analyzer Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: A generalized workflow for GC-MS analysis of sesquiterpenoids.

Troubleshooting_Logic Start Problem: Poor Chromatography Tailing Peak Tailing? Start->Tailing LowRecovery Low Recovery of Less Volatiles? Start->LowRecovery Degradation Analyte Degradation? Start->Degradation AllPeaks All Peaks Tailing? Tailing->AllPeaks Yes PolarPeaks Only Polar Peaks Tailing? Tailing->PolarPeaks No Physical Check for Physical Issues: - Leaks - Column Cut - Dead Volume AllPeaks->Physical Chemical Check for Chemical Issues: - Use Deactivated Liner/Column - Column Conditioning PolarPeaks->Chemical Headspace Optimize Headspace: - Add Salt/Glycerol - Use SPME LowRecovery->Headspace InletTemp Optimize Inlet Temperature: - Lower Temperature to Prevent Degradation Degradation->InletTemp

Caption: A troubleshooting decision tree for common GC-MS issues in sesquiterpenoid analysis.

References

Technical Support Center: Overcoming Solubility Challenges of Eudesm-7(11)-en-4-ol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with the sesquiterpenoid Eudesm-7(11)-en-4-ol in various bioassays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of Eudesm-7(11)-en-4-ol when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A: This is a common issue for hydrophobic compounds like Eudesm-7(11)-en-4-ol. The root cause is that the final concentration of the organic solvent (co-solvent) is insufficient to maintain the compound's solubility in the aqueous environment of the bioassay. Here are several steps you can take to troubleshoot this problem:

  • Reduce the Final Concentration: The simplest approach is to test lower final concentrations of Eudesm-7(11)-en-4-ol in your assay. It's possible that your current working concentration exceeds its solubility limit in the final assay medium.

  • Optimize Co-solvent Concentration: While increasing the percentage of your co-solvent (e.g., DMSO) can improve solubility, it's crucial to keep it at a level that is non-toxic to the cells in your assay. Typically, a final DMSO concentration of ≤0.5% is recommended to avoid cytotoxicity.

  • Utilize a Different Co-solvent: If DMSO is not providing adequate solubility at non-toxic concentrations, consider testing other water-miscible organic solvents. Ethanol or polyethylene (B3416737) glycol 400 (PEG 400) can be effective alternatives.

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, exercise caution as excessive heat can lead to compound degradation. Always check for the stability of Eudesm-7(11)-en-4-ol at elevated temperatures.

Q2: My Eudesm-7(11)-en-4-ol powder won't dissolve in the initial organic solvent. What are my options?

A: If you are struggling to dissolve the compound in your primary organic solvent, such as DMSO, you can try the following:

  • Alternative Solvents: Test other potent, water-miscible organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Physical Assistance: Gentle heating or sonication can aid in the dissolution process.

  • Solubility Testing: To determine the precise solubility limit, you can prepare a saturated solution, centrifuge to pellet the undissolved compound, and then measure the concentration of the supernatant.

Q3: Can pH be adjusted to improve the solubility of Eudesm-7(11)-en-4-ol?

A: The structure of Eudesm-7(11)-en-4-ol does not contain readily ionizable groups, so altering the pH of the buffer is unlikely to significantly impact its solubility. This strategy is more effective for acidic or basic compounds.

Q4: Are there any formulation strategies that can enhance the solubility of Eudesm-7(11)-en-4-ol for in vivo or complex in vitro models?

A: Yes, for more challenging applications, advanced formulation techniques can be employed. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.

  • Use of Surfactants: Non-ionic surfactants can form micelles that entrap the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Lipid-Based Formulations: For in vivo studies, formulating Eudesm-7(11)-en-4-ol in a lipid-based delivery system can improve its absorption and bioavailability.

Troubleshooting Guide: Solubility Issues

The following table provides a structured approach to troubleshooting common solubility problems with Eudesm-7(11)-en-4-ol.

| Problem

Improving the resolution of enantiomers of 7(11)-Eudesmen-4-ol by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 7(11)-Eudesmen-4-ol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their enantioseparation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatography of 7(11)-Eudesmen-4-ol.

Q1: Why am I seeing poor or no resolution between the enantiomers of 7(11)-Eudesmen-4-ol?

A1: Poor resolution in chiral high-performance liquid chromatography (HPLC) is a common challenge. Several factors could be the cause:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for your specific enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including terpenes.[2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.[1][4] For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., n-hexane) significantly impact selectivity.[5][6]

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.[1] A lower flow rate often improves resolution by allowing more time for the enantiomers to interact with the CSP.

  • Temperature Fluctuations: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][3] Maintaining a stable column temperature using a column oven is crucial for reproducible results.

Q2: My peaks are broad and tailing. What can I do to improve peak shape?

A2: Poor peak shape can be caused by several factors:

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. It is important to have a proper column cleaning and regeneration protocol in place.

  • Incorrect Mobile Phase pH (for reversed-phase): While less common for this compound, if using reversed-phase chromatography, the pH of the mobile phase should be carefully controlled.[7]

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Drifting retention times are often a sign of an unequilibrated system or changes in experimental conditions:

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase.[1]

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[1] For normal phase, the small percentage of alcohol modifier is critical.

  • Temperature Instability: Use a column oven to maintain a constant temperature.[1] Even small fluctuations in ambient temperature can affect retention times.

  • Column Degradation: Over time, the performance of a chiral column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is recommended for separating the enantiomers of 7(11)-Eudesmen-4-ol?

A1: For the separation of sesquiterpenoids like 7(11)-Eudesmen-4-ol, polysaccharide-based chiral stationary phases are a good starting point. Columns with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support have demonstrated broad applicability for a wide range of chiral compounds.[2]

Q2: What is a typical starting mobile phase for the chiral separation of 7(11)-Eudesmen-4-ol?

A2: A common starting point for normal-phase chiral chromatography is a mixture of a non-polar solvent and an alcohol modifier. A typical mobile phase could be n-hexane with a small percentage of isopropanol or ethanol (B145695) (e.g., 90:10 v/v).[6] The ratio of these components is a critical parameter to optimize for achieving the desired resolution.[8]

Q3: Is it better to use isocratic or gradient elution for this separation?

A3: For chiral separations, isocratic elution is much more common.[9] Since enantiomers have very similar chemical properties, a constant mobile phase composition allows for the subtle differences in their interaction with the chiral stationary phase to be exploited for separation.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a valuable parameter for optimization.[1] Both increasing and decreasing the temperature can affect the selectivity and resolution of the separation.[3] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.

Data Presentation

The following tables provide representative data for the chiral separation of compounds structurally similar to 7(11)-Eudesmen-4-ol. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Representative HPLC Data for Chiral Separation of a Terpene Alcohol Analog

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{1.8}
Enantiomer 29.8
Conditions: Chiralpak AD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (95:5); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 210 nm.

Table 2: Mobile Phase Optimization for a Model Compound

n-Hexane:Isopropanol (v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
98:215.216.51.4
95:58.59.81.8
90:105.15.71.2

Experimental Protocols

The following is a detailed methodology for developing a chiral HPLC separation method for 7(11)-Eudesmen-4-ol. This protocol is a starting point and may require optimization.

1. Sample Preparation

  • Prepare a stock solution of racemic 7(11)-Eudesmen-4-ol at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Starting Point)

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).[6]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as 7(11)-Eudesmen-4-ol may have a weak chromophore, a Refractive Index (RI) detector can also be considered).

  • Injection Volume: 10 µL.

3. Method Development and Optimization

  • Mobile Phase Composition: Adjust the percentage of isopropanol in the mobile phase from 2% to 20%. A lower percentage of alcohol generally increases retention and may improve resolution.

  • Alcohol Modifier: Evaluate different alcohol modifiers such as ethanol or n-propanol.

  • Flow Rate: Vary the flow rate between 0.5 mL/min and 1.2 mL/min.

  • Temperature: Investigate the effect of column temperature by testing at different temperatures (e.g., 15°C, 25°C, 35°C).

Visualizations

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Optimization prep_sample Prepare 1 mg/mL Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) equilibrate Equilibrate Column (>30 min) prep_mobile_phase->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV or RI Detection separate->detect eval_resolution Resolution > 1.5? detect->eval_resolution optimize Optimize Method: - Mobile Phase Ratio - Flow Rate - Temperature eval_resolution->optimize No finalize Finalize Method eval_resolution->finalize Yes optimize->equilibrate

Caption: Experimental workflow for chiral method development.

G start Problem: Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp Yes action_csp Select a different CSP (e.g., cellulose vs. amylose) check_csp->action_csp No check_flow Is the flow rate optimal? check_mp->check_flow Yes action_mp Adjust MP ratio (e.g., % alcohol) Try different alcohol modifier check_mp->action_mp No check_temp Is the temperature controlled and optimized? check_flow->check_temp Yes action_flow Reduce flow rate check_flow->action_flow No action_temp Use column oven Screen different temperatures check_temp->action_temp No end Resolution Achieved check_temp->end Yes action_csp->check_mp action_mp->check_flow action_flow->check_temp action_temp->end

Caption: Troubleshooting workflow for poor resolution.

References

Technical Support Center: Eudesm-7(11)-en-4-ol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Eudesm-7(11)-en-4-ol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guides

Issue 1: I observe a change in the physical appearance (e.g., color change, precipitation) of my Eudesm-7(11)-en-4-ol sample during storage.

  • Question: What could be causing the change in the physical appearance of my Eudesm-7(11)-en-4-ol sample?

  • Answer: Changes in the physical appearance of your Eudesm-7(11)-en-4-ol sample, such as a yellowish tint or the formation of precipitates, are often indicative of chemical degradation. Sesquiterpenoid alcohols like Eudesm-7(11)-en-4-ol can be susceptible to oxidation, which may lead to the formation of colored byproducts. Precipitation could indicate the formation of less soluble degradation products or polymerization.

  • Question: How can I prevent the degradation that leads to a change in physical appearance?

  • Answer: To minimize degradation, it is crucial to store Eudesm-7(11)-en-4-ol under optimal conditions. This includes:

    • Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to prevent oxidation.

    • Low Temperature: Storage at low temperatures (-20°C or below) is recommended to slow down the rate of potential degradation reactions.

    • Protection from Light: Amber vials or storage in the dark is essential to prevent photodegradation.

    • Solvent Choice: If stored in solution, use a high-purity, degassed aprotic solvent. Protic solvents may participate in degradation reactions.

Issue 2: My analytical results (e.g., HPLC, GC-MS) show a decrease in the purity of my Eudesm-7(11)-en-4-ol sample over time, with the appearance of new peaks.

  • Question: What are the likely degradation pathways for Eudesm-7(11)-en-4-ol that would lead to the appearance of new peaks in my chromatogram?

  • Answer: The appearance of new peaks suggests the formation of degradation products. For a sesquiterpenoid alcohol like Eudesm-7(11)-en-4-ol, the primary degradation pathways to consider are:

    • Oxidation: The tertiary alcohol and the double bond are susceptible to oxidation, which can lead to the formation of ketones, epoxides, or other oxygenated derivatives.

    • Acid-Catalyzed Rearrangement: Traces of acid can catalyze the rearrangement of the eudesmane (B1671778) skeleton, leading to the formation of isomeric compounds. This is a common reaction for terpenes in acidic conditions.

    • Dehydration: Under certain conditions, the tertiary alcohol can undergo dehydration to form additional double bonds in the molecule.

  • Question: How can I identify the degradation products?

  • Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products. By analyzing the mass spectra of the new peaks, you can often elucidate their structures. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can also be used, especially for less volatile products.

Frequently Asked Questions (FAQs)

  • Question: What are the ideal storage conditions for solid Eudesm-7(11)-en-4-ol?

  • Answer: For long-term storage of solid Eudesm-7(11)-en-4-ol, the following conditions are recommended:

    • Temperature: -20°C or colder.

    • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

    • Container: Tightly sealed amber glass vial.

    • Light: Protected from light.

  • Question: How should I store Eudesm-7(11)-en-4-ol in solution?

  • Answer: If you need to store Eudesm-7(11)-en-4-ol in solution, consider the following:

    • Solvent: Use a high-purity, dry, and degassed aprotic solvent (e.g., hexane, dichloromethane).

    • Concentration: Prepare solutions at the desired concentration immediately before use if possible. For short-term storage, keep solutions at -20°C or below.

    • Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

  • Question: How can I assess the stability of my Eudesm-7(11)-en-4-ol sample?

  • Answer: To assess the stability of your sample, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways. The stability can then be monitored using a validated analytical method, such as HPLC or GC-MS.

Data Presentation

Table 1: Recommended Storage Conditions for Eudesm-7(11)-en-4-ol

ParameterSolid SampleSolution
Temperature ≤ -20°C≤ -20°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Container Tightly sealed glass vialTightly sealed glass vial with a solvent-resistant cap
Solvent N/AHigh-purity, dry, degassed aprotic solvent

Table 2: Example Forced Degradation Study Conditions for Eudesm-7(11)-en-4-ol

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24, 48, 72 hoursRearrangement, Dehydration
Basic Hydrolysis 0.1 M NaOH24, 48, 72 hoursLimited degradation expected, potential for isomerization
Oxidation 3% H₂O₂24, 48, 72 hoursOxidation of alcohol and double bond
Thermal 60°C24, 48, 72 hoursDehydration, Oxidation
Photolytic UV light (254 nm) and White light24, 48, 72 hoursPhotodegradation, Isomerization

Experimental Protocols

Protocol 1: Forced Degradation Study of Eudesm-7(11)-en-4-ol

Objective: To investigate the degradation pathways of Eudesm-7(11)-en-4-ol under various stress conditions.

Materials:

  • Eudesm-7(11)-en-4-ol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Eudesm-7(11)-en-4-ol in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature and in the dark. Withdraw aliquots at 0, 24, 48, and 72 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and in the dark. Withdraw aliquots at 0, 24, 48, and 72 hours. Neutralize the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature and in the dark. Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and place it in a thermostatic oven at 60°C. Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a thin layer of solid Eudesm-7(11)-en-4-ol and a solution in methanol to UV light (254 nm) and white light in a photostability chamber. Analyze samples at 0, 24, 48, and 72 hours.

  • Analysis: Analyze all samples by HPLC-UV and GC-MS to determine the percentage of degradation and to identify the degradation products.

Protocol 2: Stability-Indicating GC-MS Method for Eudesm-7(11)-en-4-ol

Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to separate and quantify Eudesm-7(11)-en-4-ol from its potential degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 100 µg/mL.

Data Analysis:

  • Identify Eudesm-7(11)-en-4-ol and its degradation products based on their retention times and mass spectra.

  • Quantify the degradation by comparing the peak area of Eudesm-7(11)-en-4-ol in the stressed samples to that of an unstressed control.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Eudesm-7(11)-en-4-ol Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl) start->acid base Basic Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo gcms GC-MS Analysis acid->gcms hplc HPLC-UV Analysis acid->hplc base->gcms base->hplc oxidation->gcms oxidation->hplc thermal->gcms thermal->hplc photo->gcms photo->hplc degradation_pathway Identify Degradation Pathways gcms->degradation_pathway hplc->degradation_pathway stability_profile Determine Stability Profile degradation_pathway->stability_profile

Caption: Experimental workflow for the forced degradation study of Eudesm-7(11)-en-4-ol.

degradation_pathways cluster_oxidation Oxidation cluster_acid Acid-Catalyzed cluster_photo Photodegradation Eudesmol Eudesm-7(11)-en-4-ol Epoxide Epoxide Derivative Eudesmol->Epoxide [O] Ketone Ketone Derivative Eudesmol->Ketone [O] Rearrangement Isomeric Products Eudesmol->Rearrangement H+ Dehydration Dehydrated Products Eudesmol->Dehydration H+ / Heat Isomers Geometric Isomers Eudesmol->Isomers hv Cyclization Cyclized Products Eudesmol->Cyclization hv

**

Technical Support Center: Analysis of Eudesm-7(11)-en-4-ol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Eudesm-7(11)-en-4-ol from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Eudesm-7(11)-en-4-ol?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting compounds from the sample matrix. In the analysis of Eudesm-7(11)-en-4-ol from plant extracts, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[1][2] This interference is a significant concern in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: Several methods can be employed to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: Compare the response of a standard solution of Eudesm-7(11)-en-4-ol to the response of a blank matrix extract spiked with the same standard after the extraction process. A significant difference in signal indicates the presence of matrix effects.

  • Comparison of Calibration Curves: Analyze the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard (a blank plant extract). A notable difference between the slopes is indicative of matrix effects.

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of Eudesm-7(11)-en-4-ol standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. Fluctuations in the baseline signal reveal retention times where co-eluting matrix components cause ion suppression or enhancement.

Q3: What are the common analytical techniques for the quantification of Eudesm-7(11)-en-4-ol and which is more susceptible to matrix effects?

A3: The two primary analytical techniques for the quantification of sesquiterpenoids like Eudesm-7(11)-en-4-ol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • GC-MS is well-suited for volatile and thermally stable compounds.[3][5] Matrix effects in GC-MS often manifest as signal enhancement due to the "analyte protectant" effect, where matrix components block active sites in the injector, preventing the thermal degradation of the analyte.[5]

  • LC-MS is ideal for polar, non-volatile, and thermally labile compounds.[4][5] It is generally more susceptible to matrix effects, particularly ion suppression in the electrospray ionization (ESI) source.[1]

The choice between GC-MS and LC-MS depends on the specific properties of Eudesm-7(11)-en-4-ol and the nature of the plant matrix.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Eudesm-7(11)-en-4-ol.

Issue 1: Poor reproducibility and inaccurate quantification.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Use the methods described in FAQ 2 to confirm the presence and magnitude of matrix effects.

    • Sample Dilution: A simple and effective first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. Test a series of dilutions (e.g., 1:10, 1:50, 1:100) to find an optimal balance between minimizing matrix effects and maintaining sufficient signal intensity for Eudesm-7(11)-en-4-ol.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering compounds before analysis. Options include:

      • Liquid-Liquid Extraction (LLE): Partitioning the analyte into a solvent immiscible with the initial extract can separate it from interfering substances.

      • Solid-Phase Extraction (SPE): Use of a stationary phase to selectively retain and then elute the analyte, leaving matrix components behind. C18 and silica-based sorbents are commonly used for terpenoid cleanup.

      • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and eluting the analyte, offering a streamlined extraction and cleanup process.[6]

    • Use of an Internal Standard (IS): Incorporate a stable isotope-labeled version of Eudesm-7(11)-en-4-ol or a structurally similar compound that is not present in the sample. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank plant matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Standard Addition: This method involves adding known amounts of the Eudesm-7(11)-en-4-ol standard to the sample itself. It is a robust way to correct for matrix effects but is more time-consuming.

Issue 2: Low signal intensity or complete signal loss for Eudesm-7(11)-en-4-ol.

  • Possible Cause: Severe ion suppression in LC-MS or analyte degradation in GC-MS.

  • Troubleshooting Steps:

    • For LC-MS:

      • Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to separate the elution of Eudesm-7(11)-en-4-ol from the regions of high ion suppression identified through post-column infusion.

      • Switch Ionization Source/Polarity: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects. Also, check if the analyte ionizes in a different polarity with less interference.

    • For GC-MS:

      • Use Analyte Protectants: Add compounds to the sample and standards that coat the active sites in the GC inlet, preventing the thermal breakdown of Eudesm-7(11)-en-4-ol.

      • Optimize Injection Parameters: Lowering the injector temperature or using a pulsed splitless injection can sometimes reduce on-column degradation.

Quantitative Data Summary

While specific quantitative data for matrix effects on Eudesm-7(11)-en-4-ol is limited in the literature, the following table provides an illustrative summary of expected recovery and matrix effect values for sesquiterpenoids in plant extracts based on different sample preparation methods. These values are generalized and will vary depending on the specific plant matrix and analytical conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Comments
Dilute-and-Shoot > 90%-80% to +50%Simple and fast, but highly susceptible to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 95%-50% to +30%Offers better cleanup than dilute-and-shoot, but selectivity can be limited.
Solid-Phase Extraction (SPE) 80 - 110%-20% to +20%Provides good cleanup and can significantly reduce matrix effects with proper sorbent selection and method optimization.
Matrix Solid-Phase Dispersion (MSPD) 85 - 105%-15% to +15%An effective technique for solid and semi-solid samples, combining extraction and cleanup in one step.[6]
QuEChERS 80 - 110%-30% to +20%"Quick, Easy, Cheap, Effective, Rugged, and Safe" method, often used for pesticide residue analysis but adaptable for other compounds.

Matrix Effect (%) is calculated as: ((Signal in Matrix / Signal in Solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: General Extraction of Eudesm-7(11)-en-4-ol from Plant Material

  • Sample Homogenization: Grind dried and powdered plant material to a fine powder.

  • Solvent Extraction:

    • Weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of hexane (B92381) and ethyl acetate).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted plant extract (from Protocol 1) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the Eudesm-7(11)-en-4-ol and other sesquiterpenoids with 5 mL of a stronger solvent (e.g., acetonitrile (B52724) or methanol).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS or LC-MS analysis.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE LLE Liquid-Liquid Extraction (LLE) Crude_Extract->LLE Dilution Dilution Crude_Extract->Dilution Clean_Extract Clean Extract SPE->Clean_Extract LLE->Clean_Extract Dilution->Clean_Extract GC_MS GC-MS Analysis Clean_Extract->GC_MS LC_MS LC-MS Analysis Clean_Extract->LC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of Eudesm-7(11)-en-4-ol.

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies Start Inaccurate/Irreproducible Results Assess_ME Assess Matrix Effects? (Post-Extraction Spike, etc.) Start->Assess_ME ME_Present Matrix Effects Confirmed Assess_ME->ME_Present No_ME No Significant Matrix Effects (Check other parameters) Assess_ME->No_ME Dilute Dilute Sample ME_Present->Dilute Cleanup Improve Sample Cleanup (SPE, LLE) ME_Present->Cleanup Internal_Standard Use Internal Standard ME_Present->Internal_Standard Matrix_Match Matrix-Matched Calibration ME_Present->Matrix_Match Validate Re-validate Method Dilute->Validate Cleanup->Validate Internal_Standard->Validate Matrix_Match->Validate

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Enhancing the In Vivo Stability of Eudesm-7(11)-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of Eudesm-7(11)-en-4-ol for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Eudesm-7(11)-en-4-ol, and why is its stability a concern for in vivo studies?

A1: Eudesm-7(11)-en-4-ol is a bicyclic sesquiterpenoid alcohol with a tertiary allylic alcohol functional group. Like many terpenoids, it is lipophilic, which can lead to poor aqueous solubility and limited bioavailability. Its tertiary allylic alcohol structure may also be susceptible to acid-catalyzed rearrangements and metabolic degradation in vivo, compromising its therapeutic efficacy and leading to inconsistent experimental results.

Q2: What are the primary degradation pathways for Eudesm-7(11)-en-4-ol in an in vivo setting?

A2: The primary degradation pathways for Eudesm-7(11)-en-4-ol are likely to be:

  • Acid-Catalyzed Rearrangement: The acidic environment of the stomach can protonate the hydroxyl group, leading to the formation of a carbocation that can undergo rearrangements.[1]

  • Metabolism: In the liver and other tissues, cytochrome P450 enzymes can hydroxylate the molecule at various positions, leading to more polar metabolites that are readily excreted.[2][3]

Q3: What are the main strategies to enhance the stability and bioavailability of Eudesm-7(11)-en-4-ol?

A3: The main strategies include:

  • Prodrug Synthesis: Masking the tertiary alcohol as an esterase-cleavable prodrug can protect it from degradation and improve its pharmacokinetic profile.[4][5]

  • Nanoformulation: Encapsulating the compound in nanoparticles (e.g., PLGA) or liposomes can protect it from the harsh in vivo environment and improve its solubility and delivery to target tissues.[6][7][8]

  • Co-solvent Formulation: Using a mixture of biocompatible solvents can improve the solubility of the compound for parenteral administration.[6]

Troubleshooting Guides

Issue 1: Poor Bioavailability and Inconsistent Plasma Concentrations
Possible Cause Troubleshooting/Optimization Strategy
Low Aqueous Solubility 1. Formulation: Prepare a nanoformulation (PLGA nanoparticles or liposomes) or a co-solvent formulation to enhance solubility. 2. Prodrug Approach: Synthesize a more water-soluble prodrug derivative.
Rapid Metabolism 1. Prodrug Synthesis: Design a prodrug that is stable against metabolic enzymes but is cleaved at the target site. 2. Co-administration: Use with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate ethical approval).
Chemical Instability 1. pH Control: For oral formulations, consider enteric coatings to protect the compound from stomach acid. 2. Formulation: Encapsulation can shield the molecule from degradative environments.
Issue 2: High Variability in Efficacy Studies
Possible Cause Troubleshooting/Optimization Strategy
Inconsistent Compound Stability 1. Quality Control: Ensure the purity and stability of the stock compound before each experiment. 2. Formulation Stability: Assess the stability of your chosen formulation over the duration of the experiment.
Variable Absorption 1. Route of Administration: If oral administration gives variable results, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract. 2. Standardize Administration: Ensure consistent timing and technique for compound administration.
Off-Target Effects 1. Dose-Response Curve: Establish a clear dose-response relationship to identify the optimal therapeutic window. 2. Mechanism of Action Studies: Investigate the compound's effect on relevant signaling pathways to confirm its intended biological activity.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of Eudesm-7(11)-en-4-ol

This protocol describes the preparation of liposomes to encapsulate Eudesm-7(11)-en-4-ol, which can enhance its stability and bioavailability.[6][8]

Materials:

  • Eudesm-7(11)-en-4-ol

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve Eudesm-7(11)-en-4-ol, SPC, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the milky suspension becomes translucent.

  • Size Homogenization (Extrusion):

    • For a uniform size distribution, pass the liposome (B1194612) suspension through an extruder with a 100 nm polycarbonate membrane for 10-20 passes to form small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in each fraction.

Protocol 2: Synthesis of an Esterase-Cleavable Prodrug of Eudesm-7(11)-en-4-ol

This protocol outlines a general method for synthesizing an ester prodrug of a tertiary alcohol like Eudesm-7(11)-en-4-ol.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve Eudesm-7(11)-en-4-ol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous pyridine and a catalytic amount of DMAP to the solution.

  • Acylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acid chloride or anhydride (dissolved in anhydrous DCM) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the prodrug using NMR (¹H and ¹³C) and mass spectrometry.

  • In Vitro Esterase Stability:

    • Incubate the prodrug with porcine liver esterase (PLE) or in plasma and monitor the release of the parent drug over time by HPLC.[9]

Data Presentation

Table 1: Physicochemical Properties of Eudesm-7(11)-en-4-ol Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Liposomes 100 - 200< 0.2-20 to -40> 85
PLGA Nanoparticles 150 - 250< 0.25-15 to -30> 70

Table 2: In Vivo Pharmacokinetic Parameters of Eudesm-7(11)-en-4-ol and its Prodrug

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Eudesm-7(11)-en-4-ol (Expected to be low and variable)---
Prodrug (Expected to be higher and more consistent)---

Note: The values in the tables are representative and will vary depending on the specific experimental conditions.

Mandatory Visualizations

Signaling Pathways

Eudesmane sesquiterpenoids have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK.

NF_kB_Pathway Eudesm-7(11)-en-4-ol Eudesm-7(11)-en-4-ol IKK IKK Complex Eudesm-7(11)-en-4-ol->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Eudesm-7(11)-en-4-ol.

MAPK_Pathway Eudesm-7(11)-en-4-ol Eudesm-7(11)-en-4-ol ASK1 ASK1 Eudesm-7(11)-en-4-ol->ASK1 Modulation Stress_Signal Cellular Stress Stress_Signal->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Cellular_Response Apoptosis / Inflammation AP1->Cellular_Response

Caption: Modulation of the MAPK (p38/JNK) signaling pathway by Eudesm-7(11)-en-4-ol.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Strategy cluster_invivo In Vivo Study Formulation Choose Formulation (Liposomes, Nanoparticles, Prodrug) Preparation Preparation & Characterization Formulation->Preparation QC Quality Control (Size, PDI, EE%) Preparation->QC Administration Animal Model & Route of Administration QC->Administration PK Pharmacokinetic Analysis (Blood Sampling) Administration->PK PD Pharmacodynamic Analysis (Efficacy & Biomarkers) Administration->PD

Caption: General workflow for formulation and in vivo evaluation of Eudesm-7(11)-en-4-ol.

References

Technical Support Center: Method Development for Quantification of Eudesm-7(11)-en-4-ol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Eudesm-7(11)-en-4-ol in essential oils.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying Eudesm-7(11)-en-4-ol in essential oils?

A1: The recommended method is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique provides the necessary selectivity and sensitivity for identifying and quantifying specific sesquiterpenoid alcohols like Eudesm-7(11)-en-4-ol within a complex essential oil matrix. Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used, particularly for routine analysis after method validation, but GC-MS is preferred for method development and confirmation of peak identity.

Q2: How do I prepare my essential oil sample for analysis?

A2: A simple dilution of the essential oil in a suitable organic solvent is typically sufficient. A common procedure involves dissolving a known weight of the essential oil in a solvent like hexane (B92381) or ethyl acetate (B1210297) to a final concentration within the calibration range of your instrument. The use of an internal standard is highly recommended.

Q3: What type of GC column is best suited for the analysis of Eudesm-7(11)-en-4-ol?

A3: A non-polar or mid-polar capillary column is generally suitable for the separation of sesquiterpenes. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms). The NIST Chemistry WebBook provides retention indices for Eudesm-7(11)-en-4-ol on various columns, which can aid in column selection and peak identification.[1][2][3]

Q4: How can I confirm the identity of the Eudesm-7(11)-en-4-ol peak in my chromatogram?

A4: Peak identification should be confirmed by comparing both the retention time and the mass spectrum of the peak in your sample to that of a certified reference standard of Eudesm-7(11)-en-4-ol. The mass spectrum of Eudesm-7(11)-en-4-ol is available in spectral databases such as the NIST WebBook and SpectraBase.[4][5]

Q5: What are the key validation parameters I need to assess for this quantitative method?

A5: According to ICH guidelines, key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7] Robustness of the method should also be evaluated by introducing small, deliberate variations in method parameters.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My Eudesm-7(11)-en-4-ol peak is tailing. What could be the cause?

    • A: Peak tailing for a polar compound like an alcohol can be caused by active sites in the GC inlet or on the column.

      • Solution 1: Check the Inlet Liner. The glass liner in the GC inlet may have active sites. Deactivated liners are recommended. Consider replacing the liner or cleaning and deactivating it.

      • Solution 2: Column Contamination. The column itself may be contaminated. Try baking the column at a high temperature (within the column's limits) to remove contaminants. If this doesn't work, you may need to trim the first few centimeters of the column or replace it.

      • Solution 3: Injection Volume. Injecting too large a volume of a polar sample can lead to tailing. Try reducing the injection volume.

Problem: Inconsistent Peak Areas and Poor Reproducibility

  • Q: I am seeing significant variation in the peak area of Eudesm-7(11)-en-4-ol between injections. Why is this happening?

    • A: This can be due to several factors related to sample injection and system stability.

      • Solution 1: Use an Internal Standard. An internal standard (IS) is crucial for correcting for variations in injection volume and instrument response. The IS should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes near the analyte peak without co-eluting.

      • Solution 2: Check the Syringe. The autosampler syringe may be dirty or damaged. Clean or replace the syringe.

      • Solution 3: Inlet Temperature. An inlet temperature that is too low can lead to incomplete vaporization of the sample, while a temperature that is too high can cause degradation. Optimize the inlet temperature.

Problem: Low Sensitivity / No Peak Detected

  • Q: I am not able to detect Eudesm-7(11)-en-4-ol in my sample, even though I expect it to be present. What should I do?

    • A: Low sensitivity can be due to issues with the sample, the instrument, or the method.

      • Solution 1: Increase Sample Concentration. If the concentration of Eudesm-7(11)-en-4-ol in your essential oil is very low, you may need to prepare a more concentrated sample for injection.

      • Solution 2: Check for Leaks. Leaks in the GC system can significantly reduce sensitivity. Perform a leak check of the system.

      • Solution 3: MS Detector Settings. If using a mass spectrometer, ensure the detector is tuned and operating correctly. For low concentrations, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.

Problem: Co-elution of Peaks

  • Q: Another compound in my essential oil is co-eluting with Eudesm-7(11)-en-4-ol. How can I resolve these peaks?

    • A: Co-elution can be addressed by modifying the chromatographic conditions.

      • Solution 1: Modify the Temperature Program. A slower temperature ramp rate can improve the separation of closely eluting compounds.[7]

      • Solution 2: Change the Column. If modifying the temperature program is not effective, using a column with a different stationary phase (e.g., a more polar column) can alter the elution order and resolve the co-eluting peaks.[2]

      • Solution 3: Use Deconvolution Software. Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting peaks, allowing for their individual quantification.

Quantitative Data Summary

The following table summarizes typical gas chromatography parameters for Eudesm-7(11)-en-4-ol and general validation parameters for the quantification of sesquiterpenes in essential oils.

ParameterValue/RangeReference
Gas Chromatography Data for Eudesm-7(11)-en-4-ol
Molecular FormulaC15H26O[4]
Molecular Weight222.37 g/mol [8]
Normal Alkane Retention Index (Non-polar column)1681 - 1702[1][2]
Van Den Dool and Kratz RI (Polar column)~2300[2]
Typical Method Validation Parameters for Sesquiterpenes
Linearity (R²)≥ 0.998[6][7]
Accuracy (Recovery %)80 - 115%[6][7]
Intra-day Precision (RSD %)≤ 12%[6][7]
Inter-day Precision (RSD %)≤ 12%[6][7]
Limit of Detection (LOD)Analyte dependent[9][10][11]
Limit of Quantification (LOQ)Analyte dependent[9][10][11]

Experimental Protocol: Quantification of Eudesm-7(11)-en-4-ol by GC-MS

This protocol provides a general procedure. Specific parameters should be optimized for your instrument and samples.

1. Materials and Reagents

  • Essential oil sample

  • Eudesm-7(11)-en-4-ol certified reference standard

  • Internal Standard (IS) (e.g., 1,2,4,5-tetramethylbenzene, or another suitable compound not present in the sample)

  • Hexane or Ethyl Acetate (GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Eudesm-7(11)-en-4-ol reference standard and dissolve it in the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to achieve a range of concentrations that bracket the expected concentration of Eudesm-7(11)-en-4-ol in the samples. Spike each calibration standard with a constant concentration of the internal standard.

3. Sample Preparation

  • Accurately weigh a known amount of the essential oil sample into a volumetric flask.

  • Add the internal standard to achieve the same concentration as in the calibration standards.

  • Dilute to the mark with the solvent.

  • Transfer an aliquot to an autosampler vial for analysis.

4. GC-MS Parameters

  • GC System: Gas chromatograph with an autosampler.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: e.g., 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS System: Mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity during routine quantification.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

5. Data Analysis

  • Identify the peaks for Eudesm-7(11)-en-4-ol and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds.

  • Calculate the response factor (RF) for Eudesm-7(11)-en-4-ol relative to the internal standard for each calibration level.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio.

  • Determine the concentration of Eudesm-7(11)-en-4-ol in the sample using the calibration curve.

Visualizations

experimental_workflow start Start: Method Development Goal sample_prep Sample Preparation (Dilution, Add IS) start->sample_prep gcms_analysis GC-MS Analysis (Optimize Parameters) sample_prep->gcms_analysis peak_id Peak Identification (Retention Time & Mass Spectrum) gcms_analysis->peak_id method_validation Method Validation (Linearity, Accuracy, Precision) peak_id->method_validation quantification Quantification of Eudesm-7(11)-en-4-ol method_validation->quantification end End: Validated Method quantification->end

Caption: Experimental workflow for the development of a quantitative method for Eudesm-7(11)-en-4-ol.

troubleshooting_workflow problem Problem Encountered peak_shape Poor Peak Shape? problem->peak_shape reproducibility Poor Reproducibility? problem->reproducibility sensitivity Low Sensitivity? problem->sensitivity peak_shape->reproducibility No check_liner Check/Replace Inlet Liner peak_shape->check_liner Yes reproducibility->sensitivity No use_is Use Internal Standard reproducibility->use_is Yes check_leaks Check for System Leaks sensitivity->check_leaks Yes solution Problem Resolved sensitivity->solution No bake_column Bake/Trim Column check_liner->bake_column bake_column->solution check_syringe Check Syringe use_is->check_syringe check_syringe->solution use_sim Use SIM Mode check_leaks->use_sim use_sim->solution

Caption: A decision tree for troubleshooting common issues in GC-MS analysis.

References

Validation & Comparative

Navigating the Antimicrobial Potential of Eudesmane Sesquiterpenoids: A Comparative Guide Focused on Eudesm-7(11)-en-4-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the antimicrobial activity of Eudesm-7(11)-en-4-ol remains elusive in the reviewed scientific literature, a significant body of research exists for its isomers, α-eudesmol and β-eudesmol. These compounds, sharing the same chemical formula (C15H26O) and core eudesmane (B1671778) skeleton, offer valuable insights into the potential bioactivity of this class of sesquiterpenoids.

Comparative Antimicrobial Activity of Eudesmol Isomers

Studies have demonstrated that eudesmol isomers possess a range of antimicrobial activities against various bacterial and fungal pathogens. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The essential oil of Teucrium ramosissimum, which contains β-eudesmol as a major component (44.52%), has shown weak to moderate antimicrobial properties against five different bacteria, with MIC values in the range of 0.24-0.36 mg/mL[1]. Another study highlights that the leaf essential oil of Litsea kostermansii, containing α-eudesmol (6.0%) and β-eudesmol (22.5%), exhibited excellent antimicrobial activities[2]. Research on α-eudesmol has shown its effectiveness against various pathogens including Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans[3].

Below is a summary of the reported antimicrobial activities of α-eudesmol and β-eudesmol against selected microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC) of Eudesmol Isomers

MicroorganismTest Compound/Essential OilMIC (μg/mL)Reference
Staphylococcus aureusEssential oil rich in β-eudesmol>1000[4]
Gram-positive bacteriaEssential oil of Teucrium ramosissimum (44.52% β-eudesmol)240-360[1]
Gram-negative bacteriaEssential oil of Teucrium ramosissimum (44.52% β-eudesmol)240-360[1]
Helicobacter pyloriα-EudesmolNot specified[3]
Escherichia coliα-EudesmolNot specified[3]
Candida albicansα-EudesmolNot specified[3]

Note: The data presented is derived from studies on essential oils containing eudesmol isomers as major components or from studies mentioning the activity of the pure compounds without specific MIC values in all cases. Direct comparison is challenging due to variations in experimental methodologies.

Experimental Protocols: A Generalized Approach to Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial assay results, standardized protocols are essential. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine the MIC of a compound.

Broth Microdilution Method

1. Preparation of Materials:

  • Test Compound: Dissolve Eudesm-7(11)-en-4-ol or its isomers in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

  • Growth Media: Prepare sterile broth medium for dilution.

  • Controls: Include a positive control (broth with microorganism, no test compound), a negative control (broth only), and a solvent control (broth with microorganism and the highest concentration of the solvent used).

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound using the broth microdilution method.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare Test Compound Stock Solution D Perform Serial Dilutions of Test Compound in 96-Well Plate A->D B Culture Microorganism (e.g., Bacteria, Fungi) C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Wells with Standardized Microorganism C->E D->E F Incubate Plate E->F G Visually Inspect for Growth or Measure Optical Density F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The available data on the antimicrobial activity of α-eudesmol and β-eudesmol suggest that Eudesm-7(11)-en-4-ol may also possess valuable antimicrobial properties. However, to validate this hypothesis, direct experimental evaluation is crucial. Researchers are encouraged to perform antimicrobial susceptibility testing of purified Eudesm-7(11)-en-4-ol against a broad panel of clinically relevant bacteria and fungi. Furthermore, elucidating the mechanism of action and exploring potential synergistic effects with existing antimicrobial agents would be valuable next steps in the development of new therapeutic strategies. This comparative guide serves as a foundational resource to stimulate and inform such future investigations.

References

Eudesm-7(11)-en-4-ol vs. Tea Tree Oil: A Comparative Antimicrobial Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The escalating challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial properties of Eudesm-7(11)-en-4-ol, a sesquiterpenoid found in various plants, and tea tree oil, a well-established essential oil with broad-spectrum antimicrobial activity. This comparison is intended to furnish researchers and drug development professionals with objective data to inform further investigation and potential therapeutic applications.

Executive Summary

This guide synthesizes available data on the antimicrobial efficacy of Eudesm-7(11)-en-4-ol and tea tree oil. While extensive research has characterized the potent antimicrobial activity of tea tree oil against a wide range of pathogens, data specifically on Eudesm-7(11)-en-4-ol is limited. This comparison, therefore, draws upon data for tea tree oil and available information for a structurally related eudesmane (B1671778) sesquiterpenoid to provide a preliminary assessment.

Tea tree oil demonstrates significant inhibitory and bactericidal effects against Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membrane integrity.

Eudesmane sesquiterpenoids , the class of compounds to which Eudesm-7(11)-en-4-ol belongs, have shown antimicrobial potential, although the efficacy varies between specific compounds. The available data on a related eudesmane suggests moderate antibacterial activity. Further research is critically needed to elucidate the specific antimicrobial profile of Eudesm-7(11)-en-4-ol.

Data Presentation: Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for tea tree oil and a representative eudesmane sesquiterpenoid against common microbial pathogens. It is crucial to note the absence of specific data for Eudesm-7(11)-en-4-ol.

MicroorganismTea Tree Oil MICTea Tree Oil MBCEudesmane Sesquiterpenoid (selina-4,11(13)-dien-3-on-12-oic acid) MIC
Staphylococcus aureus0.25% - 0.5% (v/v)0.5% - 1.0% (v/v)250 - 500 µg/mL
Escherichia coli0.25% (v/v)0.5% (v/v)250 - 500 µg/mL
Candida albicans0.125% - 0.5% (v/v)0.25% - 1.0% (v/v)Data not available

Experimental Protocols

The determination of antimicrobial activity for essential oils and their components typically involves standardized methods such as broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: The essential oil or compound is serially diluted in a suitable broth medium, often with the addition of a solubilizing agent like Tween 80 or DMSO to ensure dispersion of the hydrophobic substance.

  • Inoculation and Incubation: A 96-well microtiter plate is used. Each well contains a specific concentration of the antimicrobial agent and the microbial inoculum. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

G cluster_0 Experimental Workflow: Broth Microdilution A Prepare microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compound B->C D Incubate under controlled conditions C->D E Determine MIC (visual inspection) D->E F Subculture from clear wells E->F G Incubate agar plates F->G H Determine MBC (colony count) G->H

Experimental Workflow for Broth Microdilution Assay

Mechanisms of Antimicrobial Action

Tea Tree Oil

The primary mechanism of action of tea tree oil involves the disruption of the structural and functional integrity of microbial cell membranes. Its lipophilic components, particularly terpinen-4-ol, intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components such as potassium ions, and inhibition of cellular respiration. At higher concentrations, this can lead to cell lysis.

G cluster_1 Proposed Antimicrobial Mechanism of Tea Tree Oil TTO Tea Tree Oil (Terpinen-4-ol) Membrane Microbial Cell Membrane TTO->Membrane intercalates Permeability Increased Membrane Permeability Membrane->Permeability Respiration Inhibition of Cellular Respiration Membrane->Respiration Leakage Leakage of K+ ions and other components Permeability->Leakage Lysis Cell Lysis and Death Leakage->Lysis Respiration->Lysis

Antimicrobial Mechanism of Tea Tree Oil

Eudesmane Sesquiterpenoids

The precise mechanism of action for most eudesmane sesquiterpenoids, including Eudesm-7(11)-en-4-ol, has not been extensively studied. However, for sesquiterpenes in general, proposed mechanisms include disruption of the cell membrane, inhibition of enzymes, and interference with cellular signaling pathways. The presence of functional groups such as hydroxyls and carbonyls can influence their antimicrobial activity. Further research is necessary to elucidate the specific molecular targets of Eudesm-7(11)-en-4-ol.

Conclusion and Future Directions

This comparative guide highlights the well-documented antimicrobial efficacy of tea tree oil and the nascent understanding of the antimicrobial potential of Eudesm-7(11)-en-4-ol. Tea tree oil stands as a potent natural antimicrobial with a clear mechanism of action.

The critical knowledge gap is the lack of specific antimicrobial data for Eudesm-7(11)-en-4-ol. To enable a direct and meaningful comparison, future research should prioritize the following:

  • Determination of MIC and MBC values: The antimicrobial activity of purified Eudesm-7(11)-en-4-ol needs to be systematically evaluated against a broad panel of clinically relevant bacteria and fungi.

  • Mechanism of action studies: Investigations into how Eudesm-7(11)-en-4-ol exerts its potential antimicrobial effects are crucial. This could include studies on membrane integrity, cellular respiration, and enzymatic inhibition.

  • Synergistic studies: Exploring the potential for synergistic effects between Eudesm-7(11)-en-4-ol and conventional antibiotics or other natural compounds could reveal new therapeutic strategies.

By addressing these research questions, the scientific community can better assess the therapeutic potential of Eudesm-7(11)-en-4-ol and its standing in comparison to established antimicrobial agents like tea tree oil.

Eudesmane Derivatives as Anti-Inflammatory Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Eudesmane-type sesquiterpenoids, a large class of natural products, have garnered significant attention from the scientific community for their diverse biological activities, including potent anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various eudesmane (B1671778) derivatives, offering insights into the key structural features that govern their efficacy in modulating inflammatory responses. The information presented herein is supported by quantitative data from in vitro studies and details the underlying molecular mechanisms, primarily focusing on the inhibition of key signaling pathways such as NF-κB and MAPK.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of eudesmane derivatives is intricately linked to their molecular architecture. Specific functional groups and structural modifications on the core eudesmane scaffold have been shown to be critical for their biological function.

A pivotal feature for the anti-inflammatory activity of many eudesmane sesquiterpenoids is the presence of an α-methylene-γ-lactone group . This reactive Michael acceptor can covalently interact with nucleophilic residues on key signaling proteins, such as components of the NF-κB pathway, thereby inhibiting their function.

Further SAR analyses have revealed other important structural contributions:

  • Epoxidation and Halogenation: The introduction of an epoxide group at the C5=C10 bond and bromination at the C14 position have been identified as important modifications for enhancing anti-inflammatory potency.

  • Lactone Ring Modifications: In some derivatives, a lactone ring-opening eudesmane-type structure featuring an isoprenoid group at the C8 position has been associated with strong inhibitory effects on nitric oxide production.

  • Skeletal Rearrangements: Studies on structurally diverse eudesmanes, including rearranged (5/6-fused or 6/8-fused bicyclic skeletons), seco-, and nor-eudesmanoids, have shown that the core carbon framework significantly influences activity, leading to a range of potencies.

Comparative Anti-Inflammatory Activity

The most common preliminary in vitro assay to evaluate the anti-inflammatory potential of eudesmane derivatives is the measurement of their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2). The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure for comparing the potency of different derivatives.

Compound/DerivativeKey Structural FeaturesAssay SystemIC50 (µM)Reference
Artemargyinins C Lactone ring-opened, isoprenoid group at C8LPS-stimulated RAW 264.78.08 ± 0.21
Artemargyinins D Lactone ring-opened, isoprenoid group at C8LPS-stimulated RAW 264.77.66 ± 0.53
epi-Eudebeiolide C (20) Sesquiterpenoid lactoneLPS-stimulated RAW 264.717.9
Compound 11 Eudesmane sesquiterpenoidLPS-stimulated BV-221.63 - 60.70 (range for 4 compounds)
Compound 20 Eudesmane sesquiterpenoidLPS-stimulated BV-221.63 - 60.70 (range for 4 compounds)
Compound 24 Eudesmane sesquiterpenoidLPS-stimulated BV-221.63 - 60.70 (range for 4 compounds)
Compound 40 Eudesmane sesquiterpenoidLPS-stimulated BV-221.63 - 60.70 (range for 4 compounds)
Furanoeudesma-1,3-diene FuranosesquiterpeneLPS-stimulated RAW 264.746.0
Various Oxyphyllanenene derivatives Eudesmane sesquiterpenesLPS/IFN-γ-stimulated RAW 264.79.85 - 13.95 µg/ml

Molecular Mechanisms of Anti-Inflammatory Action

Eudesmane derivatives exert their anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory cascade. Mechanistic studies reveal that these compounds can suppress the production of pro-inflammatory mediators such as NO, prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The primary targets of these compounds are the upstream signaling pathways, particularly the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several eudesmane derivatives have been shown to block NF-κB activation by inhibiting the phosphorylation of IκB, thus preventing NF-κB's nuclear translocation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates p65/p50 NF-kB (p65/p50) IkB->p65/p50 Sequesters IkB_p P-IkB (Degradation) IkB->IkB_p p65/p50_nuc NF-kB (p65/p50) p65/p50->p65/p50_nuc Translocation Eudesmane Eudesmane Derivatives Eudesmane->IKK Inhibits Eudesmane->p65/p50_nuc Inhibits Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-a) p65/p50_nuc->Gene Induces

Inhibition of the NF-κB signaling pathway by eudesmane derivatives.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Certain eudesmane derivatives have been found to significantly modulate this pathway, particularly by inhibiting the phosphorylation of p38 MAPK. This inhibition contributes to the overall reduction in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK3/6 MKK3/6 ASK1->MKK3/6 Activates p38 p38 MAPK MKK3/6->p38 Activates p38_p P-p38 p38->p38_p Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38_p->TranscriptionFactors Activates Eudesmane Eudesmane Derivatives Eudesmane->p38 Inhibits Phosphorylation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Modulation of the p38 MAPK signaling pathway by eudesmane derivatives.

Experimental Protocols

The following is a generalized protocol for a key in vitro experiment used to assess the anti-inflammatory activity of eudesmane derivatives, based on methodologies cited in the literature.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage-like RAW 264.7 cells.

1. Materials and Reagents:

2. Experimental Workflow:

G cluster_workflow Experimental Workflow for In Vitro Anti-Inflammatory Assay A 1. Cell Culture (RAW 264.7) B 2. Seeding (96-well plate) A->B C 3. Pre-treatment (Eudesmane Derivatives) B->C D 4. Stimulation (LPS) C->D E 5. Incubation (24h) D->E F 6. Collect Supernatant E->F G 7. Griess Assay (Measure Nitrite) F->G H 8. Data Analysis (Calculate IC50) G->H

General workflow for the LPS-induced inflammation assay in macrophages.

3. Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, remove the medium and pre-treat the cells with fresh medium containing various concentrations of the test eudesmane derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitric Oxide (NO) Assay:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Conclusion

The anti-inflammatory potential of eudesmane derivatives is strongly dependent on their chemical structure. The presence of an α-methylene-γ-lactone moiety is a key determinant of activity for many compounds in this class, though other features like lactone ring modifications and skeletal rearrangements also play a significant role. These natural products primarily exert their effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. The quantitative data and mechanistic insights presented in this guide underscore the value of eudesmane sesquiterpenoids as a promising scaffold for the development of novel anti-inflammatory therapeutics. Further investigation into the specific molecular targets and in vivo efficacy is warranted to fully realize their therapeutic potential.

Cross-Validation of Analytical Methods for Eudesm-7(11)-en-4-ol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive natural products is a cornerstone of research and development in the pharmaceutical and related industries. Eudesm-7(11)-en-4-ol, a sesquiterpenoid alcohol found in various aromatic and medicinal plants, has garnered interest for its potential pharmacological activities. Ensuring the reliability and reproducibility of quantitative data for this compound necessitates the use of well-validated analytical methods. This guide provides a comparative overview of the two most common analytical techniques for the quantification of Eudesm-7(11)-en-4-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While direct comparative studies on the quantification of Eudesm-7(11)-en-4-ol are not extensively available in the public domain, this guide synthesizes established analytical practices and performance data from the analysis of structurally similar sesquiterpenoids to provide a robust framework for method selection and cross-validation.

Methodology Overview

The primary analytical techniques suitable for the quantification of sesquiterpenoids like Eudesm-7(11)-en-4-ol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is particularly well-suited for volatile and semi-volatile compounds, making it a common choice for the analysis of essential oils and their components.[2][3] HPLC, on the other hand, is advantageous for less volatile or thermally labile compounds.[2][3]

The selection between these two powerful techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation. For regulatory submissions and inter-laboratory studies, cross-validation of results obtained from different analytical platforms is often a critical step to demonstrate the robustness and reliability of the quantitative data.

Comparative Performance of Analytical Methods

The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the quantification of sesquiterpenoids, providing a benchmark for the expected performance in the analysis of Eudesm-7(11)-en-4-ol. These values are derived from published validation data for similar analytes.[1][4][5][6]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.998
Range 0.1 - 10.0 µg/mL
Accuracy (% Recovery) 80.23 - 115.41%
Precision (RSD%)
    - Intra-day≤ 12.03%
    - Inter-day≤ 11.34%
Limit of Detection (LOD) 0.05 - 5 mg/L (depending on matrix and instrumentation)
Limit of Quantification (LOQ) 2.5 - 12.5 mg/L (depending on matrix and instrumentation)

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%)
    - Intra-day< 2%
    - Inter-day< 3%
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are representative methodologies for the quantification of Eudesm-7(11)-en-4-ol using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of Eudesm-7(11)-en-4-ol in volatile matrices such as essential oils or extracts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for sesquiterpenoid analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless or split injection (e.g., split ratio 10:1) of 1 µL of the sample.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 4 °C/min.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Eudesm-7(11)-en-4-ol (e.g., m/z 222, 207, 189, 161). A full scan mode (e.g., m/z 40-400) can be used for initial identification.

  • Quantification: Based on the peak area of a specific quantifier ion against a calibration curve prepared with a certified reference standard of Eudesm-7(11)-en-4-ol.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is applicable for the analysis of Eudesm-7(11)-en-4-ol in various extracts and formulations.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed for complex samples. A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B).

    • Example Gradient: 0-20 min, 60-90% B; 20-25 min, 90% B; 25-30 min, 90-60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where Eudesm-7(11)-en-4-ol exhibits sufficient absorbance (e.g., around 205-220 nm, as it lacks a strong chromophore).

  • Quantification: Based on the peak area at the specified wavelength against a calibration curve prepared with a certified reference standard of Eudesm-7(11)-en-4-ol.

Visualizing the Cross-Validation Workflow

A structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved in comparing two analytical methods for the quantification of Eudesm-7(11)-en-4-ol.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion M1 GC-MS Method Development V1 GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) M1->V1 M2 HPLC-UV Method Development V2 HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) M2->V2 S Analysis of Identical Samples V1->S V2->S D Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) S->D C Assessment of Method Comparability & Bias D->C

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Signaling Pathway for Method Selection

The choice between GC-MS and HPLC for the quantification of Eudesm-7(11)-en-4-ol depends on several factors related to the analyte's properties and the research objectives. The following diagram outlines a decision-making pathway.

A Analyte: Eudesm-7(11)-en-4-ol B Volatile & Thermally Stable? A->B C GC-MS is a suitable primary method B->C Yes D Consider derivatization for GC-MS or use HPLC B->D No E Sample Matrix Complexity C->E D->E F High (e.g., crude extract) E->F G Low (e.g., pure substance) E->G H HPLC may offer better resolution from non-volatile interferences F->H I Both methods are likely suitable G->I

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of Eudesm-7(11)-en-4-ol. GC-MS is often favored for its high sensitivity and specificity, particularly when analyzing volatile samples. HPLC offers versatility for a broader range of sample matrices and is ideal for compounds that may be thermally sensitive.

A thorough cross-validation, following the workflow outlined above, is crucial to ensure data integrity and comparability between different analytical platforms. The choice of the primary method should be guided by the specific research question, sample characteristics, and available resources. By employing well-defined and validated protocols, researchers can have high confidence in their quantitative results for Eudesm-7(11)-en-4-ol, paving the way for further investigation into its biological and therapeutic potential.

References

In Vivo Validation of Eudesm-7(11)-en-4-ol: A Comparative Guide to its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo experimental data on the anti-inflammatory effects of Eudesm-7(11)-en-4-ol is not yet available in peer-reviewed literature, its classification as a eudesmane-type sesquiterpenoid suggests a strong potential for anti-inflammatory activity. This guide provides a comparative framework for its validation, drawing upon established in vivo models and data from structurally related sesquiterpenoids. By understanding the common experimental protocols and the expected benchmarks of anti-inflammatory efficacy, researchers can effectively design and evaluate the therapeutic potential of this compound.

Comparison with Alternative Sesquiterpenoids

To contextualize the potential efficacy of Eudesm-7(11)-en-4-ol, this section presents data from other sesquiterpenoids that have been evaluated in common in vivo anti-inflammatory models. This comparative data serves as a benchmark for future studies on Eudesm-7(11)-en-4-ol.

CompoundAnimal ModelAssayDoseInhibition of Edema (%)Key Findings
β-Eudesmol MiceCarrageenan-induced paw edema100-300 mg/kg (oral)40% reduction at 30 min post-treatment[1]Potent and rapid anti-inflammatory effect.
Valencene (B1682129) MiceCarrageenan-induced paw edema10, 100, 300 mg/kg (oral)Significant reduction in paw edemaAlso showed activity in dextran, histamine, and arachidonic acid-induced edema models.[2]
epi-Eudebeiolide C MiceLPS-activated RAW 264.7 cells (in vitro)17.9 µM (IC50)-Decreased iNOS expression via NF-κB blockade.[3][4]
Ailanthoidol MiceLPS-induced endotoxin (B1171834) shockNot specified-Protected mice from endotoxin shock by inhibiting inflammatory cytokines and NO production.[5]

Standard Experimental Protocols for In Vivo Anti-inflammatory Validation

The following are detailed methodologies for two of the most common and relevant in vivo assays used to assess the anti-inflammatory properties of novel compounds like Eudesm-7(11)-en-4-ol.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan.

Methodology:

  • Animals: Wistar rats or Swiss mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Vehicle Control (e.g., saline or 1% CMC)

    • Positive Control (e.g., Diclofenac Sodium, Indomethacin)

    • Test Groups (receiving different doses of Eudesm-7(11)-en-4-ol)

  • Administration: The test compound or control is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% suspension of carrageenan in saline (typically 0.1 ml) is injected into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[6]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.

Objective: To determine if a test compound can mitigate the systemic inflammatory response triggered by LPS.

Methodology:

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Grouping: Similar to the paw edema model, animals are divided into control and test groups.

  • Administration: The test compound is typically administered 1 hour before the LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with a dose of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.[8]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture or from the tail vein. Tissues such as the liver, lungs, and spleen may also be harvested.

  • Analysis:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.

    • Nitric Oxide (NO) Production: NO levels in the serum can be quantified using the Griess reagent.

    • Leukocyte Count: Changes in the number of white blood cells can be determined from blood samples.[8]

Signaling Pathways and Experimental Visualization

The anti-inflammatory effects of many natural products, including sesquiterpenoids, are often mediated through the inhibition of key pro-inflammatory signaling pathways. The diagrams below illustrate these pathways and the experimental workflows for their investigation.

G cluster_0 LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Induces Transcription

Caption: LPS-induced pro-inflammatory signaling cascade.

G cluster_1 Carrageenan-Induced Paw Edema Workflow Start Acclimatize Animals Group Randomly Assign to Groups Start->Group Administer Administer Test Compound or Vehicle Group->Administer Induce Inject Carrageenan (Sub-plantar) Administer->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hrs) Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze End Data Analysis & Conclusion Analyze->End G cluster_2 Logical Relationship for Anti-inflammatory Drug Discovery Compound Eudesm-7(11)-en-4-ol InVitro In Vitro Screening (e.g., LPS-stimulated macrophages) Compound->InVitro Initial Assessment InVivo In Vivo Validation (Paw Edema, Systemic Inflammation) InVitro->InVivo Confirmation of Activity Mechanism Mechanism of Action Studies (Signaling Pathways) InVivo->Mechanism Understanding How it Works Preclinical Preclinical Development Mechanism->Preclinical Lead Optimization

References

A Comparative Analysis of Eudesm-7(11)-en-4-ol's Potential Antimicrobial Activity with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial properties of the natural sesquiterpenoid Eudesm-7(11)-en-4-ol against established commercial antibiotics. Due to a lack of available data on the isolated compound, this comparison draws upon studies of essential oils containing Eudesm-7(11)-en-4-ol and related eudesmane (B1671778) sesquiterpenoids to infer its potential efficacy. The data is presented to aid researchers in identifying potential avenues for natural product-based drug discovery.

Executive Summary

Eudesm-7(11)-en-4-ol, a bicyclic sesquiterpenoid found in various aromatic plants, belongs to a class of compounds known for their diverse biological activities. While direct antimicrobial data on the purified compound is limited in publicly accessible literature, analysis of essential oils rich in this and structurally similar compounds suggests a potential for antibacterial and antifungal activity. This guide synthesizes the available, albeit indirect, evidence and contrasts it with the well-documented efficacy of commercial antibiotics such as Ciprofloxacin and Fluconazole (B54011).

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for essential oils containing Eudesm-7(11)-en-4-ol, a related eudesmane sesquiterpenoid, and two widely used commercial antimicrobial agents. It is crucial to note that the data for the natural products are not for the isolated Eudesm-7(11)-en-4-ol and should be interpreted with caution.

Table 1: Antibacterial Activity (MIC)

Compound/Essential OilBacteriaMIC
Essential Oil of Salvia mirzayanii (containing Eudesm-7(11)-en-4-ol)Gram-positive bacteria0.03 - 0.5 µL/mL[1][2]
Gram-negative bacteria16 - 128 µL/mL[1][2]
Selina-4,11(13)-dien-3-on-12-oic acid (a eudesmane sesquiterpene)Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus cereus, Salmonella enteritidis250 - 500 µg/mL[3]
CiprofloxacinEscherichia coli (susceptible strains)≤1 µg/mL[4]

Table 2: Antifungal Activity (MIC)

Compound/Essential OilFungiMIC
Essential Oil of Salvia mirzayanii (containing Eudesm-7(11)-en-4-ol)Azole-sensitive Candida0.03 - 1 µL/mL[1][2]
FluconazoleCandida albicans (susceptible strains)0.25 - 2.0 µg/mL[5]

Experimental Protocols

The presented MIC values are typically determined using standardized methods such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period (typically 18-24 hours), the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and sometimes CO2 concentration).

  • Reading of Results: The wells are examined for turbidity. The lowest concentration without visible growth is recorded as the MIC.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare Stock Solution of Test Compound start->stock media Prepare Growth Media start->media inoculum Prepare Standardized Microbial Inoculum start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution media->dilution inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation read Read Results (Visual/Spectrophotometric) incubation->read mic Determine MIC read->mic

Caption: Workflow for MIC determination.

Discussion and Future Directions

The available data, while indirect, suggests that essential oils containing Eudesm-7(11)-en-4-ol possess notable antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. The MIC values, especially for the essential oil of Salvia mirzayanii, are promising when compared to the µg/mL concentrations of pure commercial antibiotics. However, it is imperative to isolate Eudesm-7(11)-en-4-ol and determine its specific MIC against a broad panel of clinically relevant microorganisms.

Future research should focus on:

  • Isolation and Purification: Obtaining pure Eudesm-7(11)-en-4-ol to enable direct antimicrobial susceptibility testing.

  • Broad-Spectrum Screening: Evaluating the MIC of the purified compound against a wide range of bacterial and fungal pathogens, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Investigating the cellular and molecular targets of Eudesm-7(11)-en-4-ol to understand how it exerts its antimicrobial effects.

  • Synergy Studies: Exploring the potential for synergistic effects when combined with existing commercial antibiotics.

The exploration of natural products like Eudesm-7(11)-en-4-ol holds significant promise for the discovery of new antimicrobial leads. Rigorous scientific investigation is required to validate its potential and pave the way for its development as a future therapeutic agent.

References

Synergistic Effects of Eudesm-7(11)-en-4-ol with Natural Compounds: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic potential of natural compounds, a comprehensive review of scientific literature reveals a significant gap in research on the synergistic effects of Eudesm-7(11)-en-4-ol with other natural compounds. To date, no specific studies have been published that detail the combined biological activities of this particular eudesmane (B1671778) sesquiterpenoid with other phytochemicals.

Eudesm-7(11)-en-4-ol is a naturally occurring sesquiterpenoid alcohol found in various aromatic plants. While research has identified its presence in essential oils with recognized biological activities, studies focusing on its synergistic interactions are currently unavailable. This lack of data prevents a comparative analysis of its performance with other alternatives when used in combination.

Known Biological Activities of Plant Extracts Containing Eudesm-7(11)-en-4-ol

Essential oils from several plant species have been found to contain Eudesm-7(11)-en-4-ol as a constituent and have demonstrated a range of biological effects. It is important to note that these activities are attributed to the complex mixture of compounds within the essential oils and not to Eudesm-7(11)-en-4-ol in isolation or in synergy with other specific compounds.

For instance, essential oils from certain species of the Asarum genus, which contain Eudesm-7(11)-en-4-ol, have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. However, the specific contribution of Eudesm-7(11)-en-4-ol to these effects, and any potential synergistic interactions with other co-occurring terpenes and phytochemicals, has not been elucidated.

The Concept of Synergy in Phytochemicals

Synergism in phytochemistry refers to the interaction of two or more compounds to produce a combined effect that is greater than the sum of their individual effects. This principle is a cornerstone of herbal medicine and is increasingly being investigated in modern drug discovery. The potential mechanisms behind synergistic effects are varied and can include:

  • Enhanced Bioavailability: One compound may improve the absorption, distribution, metabolism, or excretion of another, leading to higher concentrations at the target site.

  • Multi-target Effects: Different compounds may act on various targets within a signaling pathway or on multiple pathways involved in a disease process.

  • Inhibition of Resistance Mechanisms: Some compounds can counteract resistance mechanisms in pathogens or cancer cells, thereby potentiating the activity of other compounds.

A hypothetical workflow for investigating the synergistic effects of Eudesm-7(11)-en-4-ol is presented below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Isolate pure Eudesm-7(11)-en-4-ol C Checkerboard assay for antimicrobial synergy A->C D Combination index analysis for anticancer synergy A->D E Anti-inflammatory assays (e.g., NO, cytokine inhibition) A->E B Select other natural compounds (e.g., Curcumin, Resveratrol) B->C B->D B->E F Identify synergistic combinations G Gene and protein expression analysis (Western Blot, qPCR) F->G H Signaling pathway analysis (e.g., NF-κB, MAPK) G->H I Animal models of disease H->I J Administer synergistic combination I->J K Evaluate efficacy and toxicity J->K

Safety Operating Guide

Proper Disposal of enantio-7(11)-Eudesmen-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of enantio-7(11)-Eudesmen-4-ol (CAS No. 186374-63-0), a natural product used in life sciences research. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Key Compound Data

A summary of the known quantitative data for this compound is presented below. This information is crucial for correct labeling and waste stream identification.

PropertyValueSource
CAS Number 186374-63-0CymitQuimica[1]
Molecular Formula C₁₅H₂₆OCymitQuimica[1]
Molecular Weight 222.37 g/mol CymitQuimica[1]
Physical Form SolidCymitQuimica[1]
Purity 98%CymitQuimica[1]

Experimental Protocol: Disposal Procedure

The following step-by-step methodology outlines the required procedures for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the chemical waste within a certified chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, including residues and expired stock, in its original container or a designated, compatible, and clearly labeled solid chemical waste container.

    • The container must be in good condition, sealable, and made of a material that does not react with the chemical.

  • Contaminated Labware:

    • Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[3]

    • This waste stream should be treated as solid chemical waste. Do not dispose of it in regular or biohazard trash.[3][4]

  • Solutions:

    • If this compound has been dissolved in a solvent, the resulting solution must be disposed of as liquid chemical waste.

    • Collect the waste in a designated, sealable, and properly labeled solvent waste container.

    • Segregate based on the solvent type (e.g., non-halogenated flammable solvents).[5] Never mix incompatible waste streams.

3. Waste Container Labeling:

  • All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., "Flammable Solid" - precautionary classification as flammability data is unavailable).

    • The date of accumulation.

4. Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The storage area should be secure, well-ventilated, and away from sources of ignition.[6]

  • Ensure secondary containment is in place to prevent spills.

5. Final Disposal:

  • Do not dispose of this compound down the sanitary sewer.[3]

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety office to schedule a pickup for the hazardous waste.[3][4]

  • Your EHS department will coordinate with a licensed hazardous waste disposal company for final treatment, which typically involves incineration for organic materials.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_solid_disposal Solid Waste Stream cluster_liquid_disposal Liquid Waste Stream cluster_final Final Steps start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Pure Solid / Contaminated Items waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (e.g., Non-Halogenated) liquid_waste->collect_liquid storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Professional Hazardous Waste Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
enantio-7(11)-Eudesmen-4-ol
Reactant of Route 2
enantio-7(11)-Eudesmen-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.